Product packaging for Amg-458(Cat. No.:CAS No. 913376-83-7)

Amg-458

Cat. No.: B1684692
CAS No.: 913376-83-7
M. Wt: 539.6 g/mol
InChI Key: GLBZSOQDAOLMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMG 458 is a potent c-Met inhibitor with Ki of 1 nM ~ 2.0 nM. AMG-458 was found to significantly inhibit tumor growth in the NIH3T3/TPR-Met and U-87 MG xenograft models with no adverse effect on body weight.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29N5O5 B1684692 Amg-458 CAS No. 913376-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5/c1-19-27(29(37)35(20-8-6-5-7-9-20)34(19)18-30(2,3)38)28(36)33-26-13-11-22(17-32-26)40-25-14-15-31-24-16-21(39-4)10-12-23(24)25/h5-17,38H,18H2,1-4H3,(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZSOQDAOLMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238521
Record name AMG-458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913376-83-7
Record name AMG-458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913376837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-458
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4535RW5Y3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AMG-458: A Technical Guide to its Mechanism of Action as a Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-458 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell survival, proliferation, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[3] this compound demonstrates significant anti-tumor activity in preclinical models by effectively blocking c-Met signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, and its effects on downstream signaling pathways.

Core Mechanism of Action: c-Met Kinase Inhibition

This compound exerts its therapeutic effect through direct inhibition of the c-Met kinase. It binds to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is highly potent, with a Ki of 1.2 nM for human c-Met.[1][3] this compound also demonstrates approximately 350-fold selectivity for c-Met over the VEGFR2 kinase in cellular assays.[1]

Biochemical Potency

The inhibitory activity of this compound has been quantified against both wild-type and various mutated forms of the c-Met kinase. This demonstrates its potential efficacy in tumors harboring specific c-Met mutations.

TargetInhibition Constant (Ki)
Wild-type c-Met (human)1.2 nM[1][2][3]
Wild-type c-Met (mouse)2.0 nM[2][3]
c-Met (H1094R)0.5 nM[1]
c-Met (V1092I)1.1 nM[1]
c-Met (D1228H)2.2 nM[1]
c-Met (M1250T)4.1 nM[4]
c-Met (Y1230H)4.5 nM[4]
Cellular Activity

In cellular assays, this compound effectively inhibits both constitutive and Hepatocyte Growth Factor (HGF)-induced c-Met phosphorylation. This leads to a dose-dependent inhibition of cell proliferation and survival in c-Met dependent cancer cell lines.

Cell LineIC50 (c-Met Phosphorylation)
PC360 nM[1][4]
CT26120 nM[1][4]
HUVEC690 nM[3]

Downstream Signaling Pathway Modulation

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. Activation of these pathways, including the PI3K/Akt and RAS/MAPK pathways, promotes cell growth, survival, and motility.[3] this compound, by inhibiting the initial c-Met phosphorylation event, effectively blocks these downstream signals. A key study demonstrated that in the H441 non-small cell lung cancer (NSCLC) cell line, which has constitutive c-Met phosphorylation, treatment with this compound leads to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).[1][5]

AMG458_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Motility pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Phosphorylates pErk p-Erk Erk->pErk pErk->Proliferation AMG458 This compound AMG458->cMet Inhibits Phosphorylation

Figure 1: this compound Inhibition of the c-Met Signaling Pathway

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been demonstrated in various xenograft models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mice bearing NIH3T3/TPR-Met and U-87 MG tumors, with no significant adverse effects on body weight.[1][2][3]

Xenograft ModelDosingOutcome
NIH3T3/TPR-Met30 and 100 mg/kg q.d.Significant tumor growth inhibition[1][2]
NIH3T3/TPR-MetED50: ~12 mg/kgDose-dependent inhibition[3]
NIH3T3/TPR-MetED90: ~34 mg/kgDose-dependent inhibition[3]
U-87 MG30 and 100 mg/kg q.d.Significant tumor growth inhibition[1][2]
U-87 MGED50: ~16 mg/kgDose-dependent inhibition[3]
U-87 MGED90: ~59 mg/kgDose-dependent inhibition[3]
Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability across multiple species.[1]

SpeciesCL ((L/h)/kg)Vss (L/kg)t1/2 (h)
Mouse0.16[3]0.31[3]1.3[3]
Rat0.73[3]0.62[3]1.0[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the methodologies employed can be inferred from the published data and are standard within the field of kinase inhibitor drug discovery.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models kinase_assay c-Met Kinase Assay (e.g., Radiometric, Luminescence) - Determine Ki phos_assay c-Met Phosphorylation Assay (e.g., ELISA, Western Blot) - Determine IC50 kinase_assay->phos_assay Confirm cellular target engagement proliferation_assay Cell Proliferation Assay (e.g., MTS, Clonogenic) - Assess functional effect phos_assay->proliferation_assay Link target inhibition to cellular phenotype western_blot Western Blot for Downstream Effectors (p-Akt, p-Erk) phos_assay->western_blot Elucidate downstream mechanism xenograft Tumor Xenograft Studies (e.g., U-87 MG, NIH3T3/TPR-Met) - Evaluate anti-tumor efficacy proliferation_assay->xenograft Validate in vivo efficacy pk_studies Pharmacokinetic (PK) Studies - Determine bioavailability, t1/2 xenograft->pk_studies Correlate exposure with efficacy

References

The Target of AMG-458: A Comprehensive Technical Guide to the c-Met Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular target of AMG-458, the receptor tyrosine kinase c-Met. The document summarizes key quantitative data, outlines detailed experimental protocols for target validation and characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target: c-Met (Hepatocyte Growth Factor Receptor)

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1][2][3][4] c-Met is a critical mediator of cell proliferation, survival, migration, and invasion.[1][5] Dysregulation of the c-Met signaling pathway, through overexpression, mutation, or amplification, is implicated in the development and progression of numerous human cancers.[2][6] this compound exerts its therapeutic effect by binding to c-Met and inhibiting its kinase activity, thereby blocking downstream signaling cascades that promote tumor growth and metastasis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
Human c-MetKi1.2 nM[1][2][3]
Mouse c-MetKi2.0 nM[1][3]
c-MetV1092IKi1.1 nM[7]
c-MetD1228HKi2.2 nM[7]
c-MetM1250TKi4.1 nM[7]
c-MetH1094RKi0.5 nM[7]
c-MetY1230HKi4.5 nM[7]
c-Met Phosphorylation (PC3 cells)IC5060 nM[7][8]
c-Met Phosphorylation (CT26 cells)IC50120 nM[7][8]
c-Met Phosphorylation (Huvec cells)IC50690 nM[4]
VEGFR2Ki~420 nM (~350-fold less potent than c-Met)[6][9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosing ScheduleEfficacyReference
NIH3T3/TPR-Met30 and 100 mg/kg q.d.Significant tumor growth inhibition[1][8]
U-87 MG30 and 100 mg/kg q.d.Significant tumor growth inhibition[1][8]
NIH3T3/TPR-Met-ED50 of ~12 mg/kg, ED90 of ~34 mg/kg[1][4]
U-87 MG-ED50 of ~16 mg/kg, ED90 of ~59 mg/kg[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target, c-Met.

Biochemical Kinase Assay (In Vitro)

This protocol describes a method to determine the direct inhibitory activity of this compound on the enzymatic function of recombinant c-Met.

Materials:

  • Recombinant human c-Met kinase domain (amino acids 956-1390)[10][11]

  • Poly(Glu,Tyr) 4:1 peptide substrate[12][13]

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)[11]

  • 96-well or 384-well assay plates

  • Microplate reader (scintillation counter for radiometric or luminometer for luminescence)

Procedure:

  • Prepare a solution of the test compound (this compound) at various concentrations in DMSO.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the test compound solution to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Add the recombinant c-Met kinase to all wells except the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³³P]-ATP for radiometric detection).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and then transferring the reaction mixture to a filter plate to capture the phosphorylated substrate. For luminescence-based assays, follow the manufacturer's protocol for the ADP-Glo™ reagent.

  • Quantify the amount of phosphorylated substrate. For radiometric assays, measure the radioactivity of the captured substrate using a scintillation counter. For luminescence-based assays, measure the luminescent signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cellular c-Met Phosphorylation Assay (In Situ)

This protocol outlines a method to assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line with high c-Met expression (e.g., MKN45 gastric adenocarcinoma cells, H441 non-small cell lung cancer cells)[14][15]

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Hepatocyte Growth Factor (HGF), if the cell line requires ligand stimulation for c-Met activation[15]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (p-Met), anti-total c-Met

  • Secondary antibody conjugated to HRP

  • ELISA plates or reagents for Western blotting (SDS-PAGE gels, transfer membranes, etc.)

  • Detection reagent (e.g., TMB for ELISA, ECL for Western blot)

  • Microplate reader or imaging system

Procedure:

  • Seed the c-Met expressing cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a few hours to reduce basal receptor tyrosine kinase activity.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • If necessary, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Quantify the protein concentration of the lysates.

  • Detect the levels of phosphorylated c-Met and total c-Met using either a sandwich ELISA or Western blotting.

    • ELISA: Coat a plate with a capture antibody for total c-Met. Add the cell lysates. Detect phosphorylated c-Met using a detection antibody specific for the phosphorylated form.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for phospho-c-Met and total c-Met.

  • Quantify the signal and normalize the phospho-c-Met signal to the total c-Met signal.

  • Calculate the percent inhibition of c-Met phosphorylation for each concentration of this compound and determine the IC50 value.

Tumor Xenograft Model (In Vivo)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Human tumor cell line (e.g., U-87 MG glioblastoma or NIH3T3 cells engineered to express TPR-Met)[1][8]

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the selected tumor cells in vitro.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject a defined number of tumor cells into the flank of each mouse.[16]

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[17]

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth in the this compound treated group to the vehicle-treated group to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the c-Met signaling pathway and a typical experimental workflow for characterizing a c-Met inhibitor.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2_Sos Grb2/Sos cMet->Grb2_Sos PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival STAT3->Proliferation Migration Cell Migration & Invasion STAT3->Migration AMG458 This compound AMG458->cMet

Caption: The c-Met signaling pathway activated by HGF, leading to downstream activation of the RAS/MAPK, PI3K/Akt, and STAT3 pathways, and its inhibition by this compound.

Experimental_Workflow Start Start: Identify c-Met as a Target BiochemicalAssay Biochemical Kinase Assay (In Vitro Potency) Start->BiochemicalAssay CellularAssay Cellular Phosphorylation Assay (Cellular Potency) BiochemicalAssay->CellularAssay SelectivityAssay Kinase Panel Screening (Selectivity) CellularAssay->SelectivityAssay LeadOptimization Lead Optimization SelectivityAssay->LeadOptimization InVivoModel Tumor Xenograft Model (In Vivo Efficacy) PKPD Pharmacokinetics & Pharmacodynamics InVivoModel->PKPD ClinicalCandidate Clinical Candidate Selection PKPD->ClinicalCandidate LeadOptimization->BiochemicalAssay Iterate LeadOptimization->InVivoModel

Caption: A representative experimental workflow for the discovery and preclinical characterization of a c-Met inhibitor like this compound.

References

AMG-458: A Technical Overview of a Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical guide on the discovery and preclinical development of AMG-458, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. All data presented herein is derived from publicly available scientific literature.

Introduction to this compound

This compound, with the chemical name 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, was identified as a selective, orally bioavailable, and ATP-competitive inhibitor of the c-Met receptor.[1] The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2] this compound was developed to target this pathway as a potential therapeutic agent for cancer.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of the c-Met receptor, it prevents the phosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1356) in the kinase and C-terminal domains.[3] This inhibition blocks the recruitment and activation of downstream signaling adaptors and effectors, thereby abrogating the oncogenic signals mediated by c-Met.

Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, survival, and motility.[4][5] this compound effectively blocks these downstream signals by inhibiting the initial c-Met phosphorylation event.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2/SOS GRB2/SOS c-Met:s->GRB2/SOS:n PI3K PI3K c-Met:s->PI3K:n STAT3 STAT3 c-Met:s->STAT3:n This compound This compound This compound->c-Met Inhibits ATP ATP ATP->c-Met RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Invasion Invasion STAT3->Invasion Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Kinase_Assay Kinase Inhibition Assay In_Vitro_Studies->Kinase_Assay Cell_Assay Cellular Phosphorylation Assay In_Vitro_Studies->Cell_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies Data_Analysis Data Analysis and Candidate Selection Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Xenograft_Models Xenograft Efficacy Models In_Vivo_Studies->Xenograft_Models PK_Studies->Data_Analysis Xenograft_Models->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to AMG-458: A Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of numerous human cancers.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models, making it a compound of interest for oncology research and development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide[4]
CAS Number 913376-83-7[4]
Molecular Formula C₃₀H₂₉N₅O₅[4]
Molecular Weight 539.58 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[4]
SMILES O=C(C1=C(C)N(CC(C)(O)C)N(C2=CC=CC=C2)C1=O)NC3=NC=C(OC4=CC=NC5=CC(OC)=CC=C45)C=C3[4]
InChI Key GLBZSOQDAOLMGC-UHFFFAOYSA-N[4]

Pharmacological Properties

This compound is a highly potent inhibitor of both human and mouse c-Met kinase. Its pharmacological profile is characterized by high selectivity and oral bioavailability.

In Vitro Potency and Selectivity
ParameterSpeciesValueReference
Ki (c-Met) Human1.2 nM[1][3][4]
Ki (c-Met) Mouse2.0 nM[1][3]
Ki (c-Met H1094R) Human0.5 nM[5]
Ki (c-Met V1092I) Human1.1 nM
Ki (c-Met D1228H) Human2.2 nM[5]
IC₅₀ (c-Met enzymatic assay) 2 nM[2]
IC₅₀ (c-Met phosphorylation in PC3 cells) 60 nM[2][4]
IC₅₀ (c-Met phosphorylation in CT26 cells) 120 nM[4]
Selectivity ~350-fold for c-Met over VEGFR2[4]
Pharmacokinetics
ParameterSpeciesValueRouteReference
Clearance (CL) Mouse0.16 L/h/kgIV[1][3]
Clearance (CL) Rat0.73 L/h/kgIV[1][3]
Volume of Distribution (Vss) Mouse0.31 L/kgIV[1][3]
Volume of Distribution (Vss) Rat0.62 L/kgIV[1][3]
Half-life (t₁/₂) Mouse1.3 hIV[1][3]
Half-life (t₁/₂) Rat1.0 hIV[1][3]
Bioavailability Multiple speciesHighOral[4]
In Vivo Efficacy
ModelEfficacy MetricDoseReference
NIH-3T3/TPR-Met Xenograft ED₅₀~12 mg/kg[1]
NIH-3T3/TPR-Met Xenograft ED₉₀~34 mg/kg[1]
U-87 MG Glioblastoma Xenograft ED₅₀~16 mg/kg[1][2]
U-87 MG Glioblastoma Xenograft ED₉₀~59 mg/kg[1]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2] Binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote cell growth, survival, and motility.[1] this compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream signaling events. The combination of this compound with radiation therapy has been shown to synergistically increase apoptosis in certain cancer cell lines by reducing the levels of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).[4]

AMG458_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AMG458 This compound AMG458->cMet Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation Migration Cell Migration & Invasion pAkt->Migration MAPK_pathway MAPK Pathway (Erk) RAS->MAPK_pathway pErk p-Erk MAPK_pathway->pErk Phosphorylates pErk->Proliferation pErk->Migration Experimental_Workflow start Start in_vitro In Vitro Evaluation start->in_vitro kinase_assay c-Met Kinase Assay (IC50) in_vitro->kinase_assay cell_phos_assay Cellular Phosphorylation Assay (e.g., PC3, CT26) in_vitro->cell_phos_assay in_vivo In Vivo Evaluation in_vitro->in_vivo end Data Analysis & Conclusion kinase_assay->end downstream_blot Downstream Signaling (Western Blot for p-Akt, p-Erk) cell_phos_assay->downstream_blot downstream_blot->end pk_study Pharmacokinetic Studies (Mouse, Rat) in_vivo->pk_study xenograft_study Xenograft Efficacy Study (e.g., U-87 MG) in_vivo->xenograft_study pk_study->end xenograft_study->end

References

Technical Guide: AMG-458 (CAS Number: 913376-83-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[2] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with other therapies, such as radiotherapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound, with the CAS number 913376-83-7, possesses the following chemical and physical characteristics.

PropertyValueReference
Molecular Formula C₃₀H₂₉N₅O₅[3]
Molecular Weight 539.58 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO, not in water[3]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met kinase.[4] It potently inhibits both human and mouse c-Met with high selectivity. The primary mechanism of action involves the inhibition of c-Met autophosphorylation, which is a critical step in the activation of its downstream signaling pathways.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation This compound This compound This compound->p-c-Met Inhibits PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Transcription Transcription p-Akt->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK p-ERK->Transcription Cell Growth, Differentiation

Diagram 1: this compound inhibits the c-Met signaling pathway.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibitory activity against c-Met in various in vitro assays.

Target/AssayCell LineIC50/KiReference
Human c-Met (Ki) -1.2 nM[3]
Mouse c-Met (Ki) -2.0 nM[3]
c-Met Phosphorylation PC360 nM[3]
c-Met Phosphorylation CT26120 nM[3]
c-Met Phosphorylation H441Abrogated[3]
c-Met Phosphorylation A549Attenuated[3]
Selectivity (c-Met vs. VEGFR2) -~350-fold[3]
In Vivo Activity

This compound has shown significant anti-tumor efficacy in mouse xenograft models.

Xenograft ModelAnimal ModelDosingOutcomeReference
NIH3T3/TPR-Met Female CD-1 nu/nu mice30 and 100 mg/kg q.d.Significant tumor growth inhibition[3]
U-87 MG Female CD-1 nu/nu mice30 and 100 mg/kg q.d.Significant tumor growth inhibition[3]
Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of this compound.

Animal ModelRouteKey ParametersReference
Balb/c mouse IVCL: 0.16 (L/h)/kg, Vss: 0.31 L/kg, t1/2: 1.3 h[1]
SD rat IVCL: 0.73 (L/h)/kg, Vss: 0.62 L/kg, t1/2: 1.0 h[1]

Experimental Protocols

c-Met Phosphorylation Assay (Western Blot)

This protocol describes the assessment of c-Met phosphorylation in response to this compound treatment.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., H441, A549) - Treat with this compound at various concentrations B 2. Cell Lysis - Lyse cells in RIPA buffer with phosphatase and protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA assay B->C D 4. SDS-PAGE - Separate protein lysates on a polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane D->E F 6. Blocking - Block membrane with 5% BSA in TBST for 1 hour E->F G 7. Primary Antibody Incubation - Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C F->G H 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature G->H I 9. Detection - Visualize bands using an ECL detection system H->I J 10. Analysis - Quantify band intensity and normalize to loading control I->J

Diagram 2: Western Blot workflow for phosphorylation analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells such as H441 or A549 in appropriate culture dishes. Once confluent, treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibodies, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Following another series of washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the intensity of the bands using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Model

This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.

Xenograft_Workflow A 1. Cell Preparation - Culture tumor cells (e.g., U-87 MG) - Harvest and resuspend in Matrigel/PBS B 2. Animal Inoculation - Subcutaneously inject cells into the flank of immunocompromised mice (e.g., female CD-1 nu/nu) A->B C 3. Tumor Growth Monitoring - Measure tumor volume regularly using calipers B->C D 4. Randomization & Treatment - Randomize mice into treatment groups when tumors reach a specific size - Administer this compound or vehicle orally C->D E 5. Efficacy Evaluation - Continue monitoring tumor growth and body weight D->E F 6. Endpoint & Analysis - Euthanize mice at the study endpoint - Excise tumors for further analysis (e.g., Western blot, IHC) E->F

Diagram 3: Workflow for an in vivo xenograft study.

Detailed Steps:

  • Cell Preparation: Culture human cancer cell lines, such as U-87 MG glioblastoma cells, under standard conditions.[5] Harvest the cells and resuspend them in a mixture of serum-free media or PBS and Matrigel.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female CD-1 nu/nu mice, 6-8 weeks old).

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at 30 mg/kg, this compound at 100 mg/kg). Administer the treatment orally (q.d. or b.i.d.) for the duration of the study.

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice. Excise the tumors for weight measurement and further analyses, such as Western blotting for target engagement or immunohistochemistry.

Radiosensitization Study (Clonogenic Survival Assay)

This protocol is designed to assess the ability of this compound to enhance the sensitivity of cancer cells to radiation.

Clonogenic_Assay_Workflow A 1. Cell Seeding - Plate single cells (e.g., H441) at low density B 2. Drug Treatment - Treat cells with this compound for a defined period A->B C 3. Irradiation - Expose cells to varying doses of radiation B->C D 4. Incubation - Incubate cells for 7-14 days to allow colony formation C->D E 5. Colony Staining - Fix and stain colonies with crystal violet D->E F 6. Colony Counting & Analysis - Count colonies (>50 cells) - Calculate surviving fraction and dose enhancement ratio E->F

Diagram 4: Workflow for a clonogenic survival assay.

Detailed Steps:

  • Cell Seeding: Prepare a single-cell suspension of cancer cells (e.g., H441) and plate them at a low density in multi-well plates to ensure that individual colonies can be distinguished.

  • Drug Treatment: After the cells have attached, treat them with a non-toxic concentration of this compound for a specified period (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period of 7 to 14 days to allow for the formation of colonies from surviving single cells.

  • Colony Staining: After the incubation period, fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.

  • Colony Counting and Analysis: Count the number of colonies containing at least 50 cells. Calculate the plating efficiency and the surviving fraction for each treatment condition. The dose enhancement ratio (DER) can then be determined to quantify the radiosensitizing effect of this compound.

Conclusion

This compound is a promising c-Met inhibitor with potent anti-tumor activity demonstrated in a range of preclinical models. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other c-Met inhibitors in various cancer contexts.

References

A Comprehensive Technical Guide to AMG-458: A Potent c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. Exhibiting high affinity for both human and mouse c-Met, this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the HGF/c-Met signaling pathway. This guide provides an in-depth overview of this compound, encompassing its chemical identity, mechanism of action, key experimental data, and detailed protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in the further exploration and potential clinical application of this compound.

Synonyms and Alternative Names

This compound is also known by the following synonyms and identifiers:

Type Identifier
Common Names AMG458, AMG 458
Systematic (IUPAC) Name 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide[1]
CAS Number 913376-83-7[1][2][3]
Molecular Formula C30H29N5O5[1][2][4]
Molecular Weight 539.58 g/mol [1][4]
InChI Key GLBZSOQDAOLMGC-UHFFFAOYSA-N[1]
Other Designations CS-530[3]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Its ligand, Hepatocyte Growth Factor (HGF), upon binding to c-Met, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways.

In various cancers, the HGF/c-Met signaling axis is often dysregulated through c-Met overexpression, gene amplification, or activating mutations, leading to uncontrolled tumor growth and metastasis. This compound selectively binds to the ATP-binding pocket of c-Met, preventing its phosphorylation and subsequent activation. This blockade of the initial step in the signaling cascade leads to the inhibition of downstream effectors such as Akt and Erk, ultimately resulting in reduced cell proliferation and induction of apoptosis in c-Met dependent tumor cells.

AMG458_Mechanism_of_Action HGF HGF cMet c-Met Receptor HGF->cMet p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation Survival, Motility p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation AMG458 This compound AMG458->cMet Inhibits (ATP-competitive)

Figure 1: this compound Mechanism of Action on the c-Met Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

Parameter Value Assay/Cell Line
Ki (human c-Met) 1.2 nMEnzymatic Assay
Ki (mouse c-Met) 2.0 nMEnzymatic Assay
Ki (mutant c-Met H1094R) 0.5 nMEnzymatic Assay[5]
Ki (mutant c-Met V1092I) 1.1 nMEnzymatic Assay[2]
Ki (mutant c-Met D1228H) 2.2 nMEnzymatic Assay[2]
IC50 (c-Met phosphorylation) 60 nMPC3 cells[2][4]
IC50 (c-Met phosphorylation) 120 nMCT26 cells[2]
Selectivity vs. VEGFR2 ~350-foldCellular Assay[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Parameter Value Xenograft Model
ED50 (Tumor Growth Inhibition) ~12 mg/kgNIH3T3/TPR-Met
ED90 (Tumor Growth Inhibition) ~34 mg/kgNIH3T3/TPR-Met
ED50 (Tumor Growth Inhibition) ~16 mg/kgU-87 MG
ED90 (Tumor Growth Inhibition) ~59 mg/kgU-87 MG

Table 3: Pharmacokinetic Parameters of this compound

Species Parameter Value Dose/Route
Mouse CL ((L/h)/kg) 0.161 mg/kg / IV
Vss (L/kg) 0.311 mg/kg / IV
t1/2 (h) 1.31 mg/kg / IV
Rat CL ((L/h)/kg) 0.731 mg/kg / IV
Vss (L/kg) 0.621 mg/kg / IV
t1/2 (h) 1.01 mg/kg / IV

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

In Vitro c-Met Phosphorylation Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell-based assay.

cMet_Phosphorylation_Assay cluster_workflow Experimental Workflow step1 1. Cell Seeding Seed cells (e.g., PC3, A549) in 96-well plates and grow to 70-80% confluency. step2 2. Serum Starvation Incubate cells in serum-free media for 12-24 hours. step1->step2 step3 3. This compound Treatment Treat cells with varying concentrations of this compound for 1-2 hours. step2->step3 step4 4. HGF Stimulation Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. step3->step4 step5 5. Cell Lysis Lyse cells and collect protein lysates. step4->step5 step6 6. Western Blotting - Separate proteins by SDS-PAGE. - Transfer to PVDF membrane. - Probe with primary antibodies (anti-p-c-Met, anti-c-Met). - Incubate with secondary antibodies. - Detect and quantify band intensity. step5->step6 step7 7. Data Analysis Calculate IC50 value for inhibition of c-Met phosphorylation. step6->step7

Figure 2: General Workflow for a c-Met Phosphorylation Assay.

Detailed Methodologies: While specific antibody concentrations and incubation times may vary based on the manufacturer's recommendations and cell line, a general protocol is as follows:

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Western Blotting:

    • Load equal amounts of protein per lane on a polyacrylamide gel.

    • After transfer, block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Animal Model: Nude mice (e.g., BALB/c nude or CD-1 nu/nu) are commonly used.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U-87 MG or NIH3T3/TPR-Met) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). The vehicle control group receives the formulation without the drug.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target inhibition (e.g., p-c-Met levels by Western blot or immunohistochemistry).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for further investigation in c-Met-driven malignancies. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

AMG-458 Preclinical Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the c-Met signaling pathway, often through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the tumorigenesis and metastasis of various human cancers.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking c-Met phosphorylation and downstream signaling.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineParameterValue (nM)Reference
Human c-Met (enzymatic)Kᵢ1.2[2][4]
Mouse c-Met (enzymatic)Kᵢ2.0[2][5]
Wild-type c-Met (enzymatic)Kᵢ1.2[6]
c-MetH1094R (enzymatic)Kᵢ0.5[6]
c-MetV1092I (enzymatic)Kᵢ1.1[6]
c-MetD1228H (enzymatic)Kᵢ2.2[6]
c-Met Enzymatic ActivityIC₅₀2[1]
c-Met Phosphorylation (PC3 cells)IC₅₀60[1][3][4][6]
c-Met Phosphorylation (CT26 cells)IC₅₀120[3][4][6]
c-Met Phosphorylation (Huvec cells)IC₅₀690[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelParameterValue (mg/kg)Associated Plasma Concentration (AUC₀₋₂₄)Reference
NIH-3T3/TPR-Met (ligand-independent)ED₅₀1296 µMh[1]
U-87 MG glioblastoma (ligand-dependent)ED₅₀16130 µMh[1]
NIH-3T3/TPR-MetED₉₀~34Not Reported[3]
U-87 MG glioblastomaED₉₀~59Not Reported[3]
HGF-mediated c-Met phosphorylation (mouse liver)ED₉₀~30~15 µM at 6 hours[4]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesClearance (CL) (L/h)/kgVolume of Distribution (Vₛₛ) (L/kg)Half-life (t₁/₂) (h)Reference
Mouse0.160.311.3[2]
Rat0.730.621.0[2]

Table 4: Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (Clᵢₙₜ) (µL/min)/mg
Mouse<5
Rat62
Dog8
Monkey8
Human18

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the c-Met receptor tyrosine kinase.[1] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation cascade promotes cell survival, proliferation, migration, and invasion.[2][3] this compound, as an ATP-competitive inhibitor, prevents this initial phosphorylation step. Preclinical studies have shown that inhibition of c-Met by this compound leads to a reduction in the phosphorylation of downstream effectors, including Akt and Erk.[4] The combination of this compound with radiation therapy has been shown to synergistically increase apoptosis in the H441 non-small cell lung cancer cell line, an effect correlated with the reduction of p-Akt and p-Erk levels.[4]

AMG458_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects c-Met c-Met Akt Akt c-Met->Akt Phosphorylates Erk Erk c-Met->Erk Phosphorylates HGF HGF HGF->c-Met Binds & Activates AMG458 AMG458 AMG458->c-Met Inhibits pAkt p-Akt Akt->pAkt pErk p-Erk Erk->pErk Proliferation Proliferation pAkt->Proliferation Survival Survival pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis pErk->Proliferation Migration Migration pErk->Migration pErk->Apoptosis

Caption: this compound inhibits c-Met signaling, leading to reduced cell proliferation, survival, and migration, and increased apoptosis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on the published literature, the following sections outline the likely methodologies employed in key experiments.

In Vitro c-Met Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Enzymatic_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Recombinant c-Met Recombinant c-Met Incubate reagents Incubate reagents Recombinant c-Met->Incubate reagents Substrate (e.g., Poly-Glu-Tyr) Substrate (e.g., Poly-Glu-Tyr) Substrate (e.g., Poly-Glu-Tyr)->Incubate reagents ATP ATP ATP->Incubate reagents This compound (various concentrations) This compound (various concentrations) This compound (various concentrations)->Incubate reagents Stop reaction Stop reaction Incubate reagents->Stop reaction Detect phosphorylation Detect phosphorylation Stop reaction->Detect phosphorylation Data analysis Data analysis Detect phosphorylation->Data analysis Calculate IC₅₀

Caption: Workflow for a typical in vitro c-Met enzymatic assay.

Methodology:

  • Reagents: Recombinant human or mouse c-Met kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound.

  • Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. The c-Met enzyme, substrate, and varying concentrations of this compound are pre-incubated.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the incorporation of ³²P-ATP.

  • Data Analysis: The results are plotted as the percentage of inhibition versus the concentration of this compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines with known c-Met expression (e.g., PC3, CT26, H441) are cultured to sub-confluency.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal levels of receptor tyrosine kinase activation.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • HGF Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The band intensities are quantified, and the ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition at each this compound concentration.

In Vivo Xenograft Tumor Models

These studies assess the anti-tumor efficacy of this compound in a living organism.

Xenograft_Model_Workflow Implantation of tumor cells Implantation of tumor cells Tumor growth to palpable size Tumor growth to palpable size Implantation of tumor cells->Tumor growth to palpable size Randomization into treatment groups Randomization into treatment groups Tumor growth to palpable size->Randomization into treatment groups Drug administration (e.g., oral gavage) Drug administration (e.g., oral gavage) Randomization into treatment groups->Drug administration (e.g., oral gavage) Tumor volume measurement Tumor volume measurement Drug administration (e.g., oral gavage)->Tumor volume measurement Body weight monitoring Body weight monitoring Tumor volume measurement->Body weight monitoring Endpoint analysis Endpoint analysis Tumor volume measurement->Endpoint analysis Body weight monitoring->Endpoint analysis Pharmacodynamic/Pharmacokinetic analysis Pharmacodynamic/Pharmacokinetic analysis Endpoint analysis->Pharmacodynamic/Pharmacokinetic analysis

Caption: General workflow for in vivo xenograft model studies.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human cancer cells, such as U-87 MG (ligand-dependent) or NIH-3T3 cells engineered to express the constitutively active TPR-Met fusion protein (ligand-independent), are injected subcutaneously into the flanks of the mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels (e.g., 30 mg/kg, 100 mg/kg).[4] The vehicle used for the control group is administered in the same manner.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. ED₅₀ (the dose required to achieve 50% of the maximum tumor growth inhibition) can be calculated. At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analyses.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable inhibitor of c-Met with significant anti-tumor activity in both ligand-dependent and -independent tumor models. Its favorable pharmacokinetic properties and demonstrated mechanism of action through the inhibition of key downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, provide a solid foundation for its clinical development in cancers with aberrant c-Met signaling. Further investigation into biomarkers that predict sensitivity to this compound will be crucial for its successful clinical application.

References

The Role of c-Met in Cancer Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion. Under normal physiological conditions, the activation of c-Met by its ligand, hepatocyte growth factor (HGF), is tightly controlled and essential for embryonic development and tissue regeneration. However, aberrant c-Met signaling, driven by genetic alterations such as gene amplification, mutations, and protein overexpression, is a key driver of tumorigenesis and metastatic progression in numerous human cancers. This dysregulation transforms the HGF/c-Met axis into a potent oncogenic pathway, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of c-Met signaling in cancer, detailed experimental protocols for its investigation, and a summary of its clinical significance.

The c-Met Receptor and its Ligand

The MET protein is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain with intrinsic tyrosine kinase activity.[1] Its only known high-affinity ligand is the hepatocyte growth factor (HGF), a pleiotropic cytokine primarily secreted by cells of mesenchymal origin.[2] The binding of HGF to c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356), leading to the activation of downstream signaling cascades.[3]

Aberrant c-Met Activation in Cancer

Dysregulation of c-Met signaling in cancer can occur through several mechanisms:

  • Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-Met receptor, resulting in ligand-independent activation and constitutive signaling.[4][5] MET amplification is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[4][6]

  • Activating Mutations: Somatic and germline mutations in the MET gene can lead to constitutive kinase activity. These mutations are most frequently found in the kinase, juxtamembrane, and semaphorin domains.[6] For instance, MET exon 14 skipping mutations, which lead to the loss of a negative regulatory domain, are found in a subset of NSCLCs.[7]

  • Protein Overexpression: Increased expression of the c-Met protein, often due to transcriptional upregulation, enhances cellular sensitivity to HGF and can contribute to oncogenic signaling.[5]

  • Autocrine and Paracrine Signaling Loops: Co-expression of HGF and c-Met by tumor cells (autocrine) or by tumor cells and surrounding stromal cells (paracrine) creates a self-sustaining signaling loop that promotes tumor growth and invasion.[8]

Core Signaling Pathways Downstream of c-Met

Activated c-Met serves as a docking platform for a multitude of adaptor proteins and enzymes, initiating several key intracellular signaling pathways that drive the cancer phenotype.

RAS/MAPK Pathway

The recruitment of the Growth factor receptor-bound protein 2 (Grb2) to the phosphorylated c-Met receptor, either directly or via the adaptor protein Gab1, activates the Son of sevenless (SOS), a guanine nucleotide exchange factor for RAS. This triggers the RAS-RAF-MEK-ERK (MAPK) cascade, which ultimately leads to the phosphorylation of transcription factors that promote cell proliferation, differentiation, and survival.[9][10]

cMet_RAS_MAPK_Pathway c-Met RAS/MAPK Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Recruits SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: The c-Met RAS/MAPK signaling cascade.

PI3K/AKT Pathway

The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) can bind directly to phosphorylated c-Met or indirectly through Gab1. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of substrates to promote cell survival, growth, and proliferation, and to inhibit apoptosis.[9][10]

cMet_PI3K_AKT_Pathway c-Met PI3K/AKT Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits PI3K PI3K cMet->PI3K Direct Binding Gab1->PI3K Recruits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival Promotes cMet_STAT_Pathway c-Met STAT Signaling Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds STAT3 STAT3 cMet->STAT3 Recruits & Phosphorylates STAT3_P p-STAT3 STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes Gene_Expression Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->Gene_Expression Translocates & Activates Transcription Nucleus Nucleus Invasion_Survival Invasion & Survival Gene_Expression->Invasion_Survival Promotes cMet_Inhibitor_Workflow Workflow for Evaluating c-Met Inhibitors Start Select Cancer Cell Lines (High vs. Low c-Met Expression) KinaseAssay In Vitro Kinase Assay Start->KinaseAssay Biochemical Potency WesternBlot Western Blot Analysis (p-cMet, p-AKT, p-ERK) KinaseAssay->WesternBlot Cellular Target Engagement ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) WesternBlot->ProliferationAssay Functional Outcome ApoptosisAssay Apoptosis Assay (e.g., Annexin V, Caspase) WesternBlot->ApoptosisAssay Functional Outcome MigrationInvasionAssay Transwell Migration & Invasion Assays WesternBlot->MigrationInvasionAssay Functional Outcome InVivo In Vivo Xenograft Studies ProliferationAssay->InVivo ApoptosisAssay->InVivo MigrationInvasionAssay->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for AMG-458 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting c-Met phosphorylation and downstream signaling.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Biochemical Activity of this compound
TargetKᵢ (nM)Reference
c-Met (Human)1.2[1][2]
c-Met (Mouse)2.0[2][3]
c-Met (H1094R)0.5[1]
c-Met (V1092I)1.1[1]
c-Met (D1228H)2.2[1]
c-Met (M1250T)4.1[6]
c-Met (Y1230H)4.5[6]
VEGFR2>4100[6]
Cellular Activity of this compound
Cell LineAssayIC₅₀ (nM)Reference
PC3HGF-mediated c-Met Phosphorylation60[1][7]
CT26HGF-mediated c-Met Phosphorylation120[1][7]
HUVECc-Met Inhibition690[4][5]
H441Cell ViabilityMore sensitive than A549[8]
A549Cell ViabilityLess sensitive than H441[8]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK (Erk) pathways, which promote cell survival and proliferation. This compound selectively inhibits the kinase activity of c-Met, thereby blocking these downstream signals.

AMG458_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Erk->Proliferation AMG458 This compound AMG458->cMet Inhibits Biochemical_Assay_Workflow A Prepare Assay Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT) B Add Recombinant c-Met Enzyme A->B C Add this compound (or DMSO vehicle) B->C D Add Substrate (e.g., Poly(Glu,Tyr) 4:1) & ATP C->D E Incubate at 30°C D->E F Stop Reaction & Measure ADP Production (e.g., ADP-Glo™) E->F Apoptosis_Assay_Workflow A Seed and Treat Cells with this compound B Harvest Cells (including supernatant) A->B C Wash with Cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the Dark (15-20 min, RT) E->F G Analyze by Flow Cytometry F->G

References

Application Notes and Protocols: Utilizing AMG-458 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis has been implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[6] this compound exhibits its inhibitory effect by competing with ATP for binding to the catalytic domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met kinase activity.[3] It potently inhibits both wild-type and various mutated forms of c-Met.[7] By blocking the phosphorylation of c-Met, this compound effectively abrogates the activation of downstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathways.[1][8] The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in c-Met-dependent tumor cells.[1][3]

AMG458_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met Receptor (Inactive) HGF->cMet_inactive Binds cMet_active Phosphorylated c-Met (Active) cMet_inactive->cMet_active Dimerization & Autophosphorylation PI3K PI3K cMet_active->PI3K MAPK_pathway RAS-RAF-MEK cMet_active->MAPK_pathway AMG458 This compound AMG458->cMet_active Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Erk Erk MAPK_pathway->Erk pErk p-Erk Erk->pErk pErk->Proliferation

Diagram 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its target kinase and in various cell lines.

Table 1: Kinase Inhibitory Activity of this compound

TargetSpeciesKi (nM)
c-MetHuman1.2
c-MetMouse2.0
c-Met (H1094R)Human0.5
c-Met (V1092I)Human1.1
c-Met (D1228H)Human2.2
c-Met (M1250T)Human4.1
c-Met (Y1230H)Human4.5
VEGFR2Human4100

Data sourced from references:[1][7][9][10]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeEndpointIC50 (nM)
PC3Prostate CancerHGF-mediated c-Met phosphorylation60
CT26Colon CarcinomaHGF-mediated c-Met phosphorylation120
H441Non-Small Cell Lung CancerConstitutive c-Met phosphorylation & Cell ViabilityNot explicitly stated, but sensitive
A549Non-Small Cell Lung CancerHGF-mediated c-Met phosphorylationNot explicitly stated, but less sensitive

Data sourced from references:[1][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (539.6 g/mol ), calculate the mass needed for a desired stock concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

  • Dissolution: Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[10]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., H441, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[11]

Protocol 3: Western Blot Analysis of c-Met Pathway Inhibition

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of c-Met and its downstream targets.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. If investigating ligand-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (Protocol 1) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells culture_cells Culture Cells of Interest culture_cells->treat_cells viability_assay Cell Viability Assay (Protocol 2) treat_cells->viability_assay western_blot Western Blot Analysis (Protocol 3) treat_cells->western_blot analyze_viability Calculate IC50 (Cell Viability) viability_assay->analyze_viability analyze_western Quantify Protein Phosphorylation western_blot->analyze_western conclusion Draw Conclusions analyze_viability->conclusion analyze_western->conclusion

Diagram 2: General Experimental Workflow.

References

Application Notes and Protocols: MTK458 (AMG-458) for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTK458, also identified as EP-0035985, is a potent, orally bioavailable, and brain-penetrant small molecule activator of PTEN-induced kinase 1 (PINK1).[1][2][3] As a key regulator of mitochondrial quality control, PINK1 activation presents a promising therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease.[4][5][6] These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and relevant biological pathways for the use of MTK458 in in vivo mouse models based on preclinical studies.

Data Presentation

Table 1: MTK458 Dosage and Administration in Mouse Models
Mouse ModelDosage Range (mg/kg)Administration RouteDosing ScheduleStudy DurationReference
Parkinson's Disease (α-synuclein PFF)6.25 - 50Oral Gavage (p.o.)Daily (QD)3 - 7 months[4][6]
Intracerebral Hemorrhage (ICH)10 - 50Oral Gavage (p.o.)Daily (QD)Pre-treatment for 1 week, continued for 3 days post-surgery[7]
Table 2: Pharmacokinetic Parameters of MTK458 in Mice
ParameterValueDescriptionReference
Brain PenetranceHighOrally active and brain penetrant.[1][2][4][5]
Unbound Partition Coefficient (Kp,u,u)~1Indicates similar unbound concentrations in plasma and brain at equilibrium.[4][5]

Experimental Protocols

Protocol 1: Preparation of MTK458 for Oral Gavage

This protocol is based on formulations described in patent literature for preclinical studies.[8]

Materials:

  • MTK458 powder

  • N-methylpyrrolidone (NMP)

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Sterile Water for Injection

Procedure:

  • Prepare a 10x stock solution of MTK458 in NMP. For example, to achieve a final dosing solution of 5 mg/mL (for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL), prepare a 50 mg/mL stock in NMP.

  • Gently warm the NMP to aid in dissolution if necessary.

  • In a separate sterile tube, combine Solutol® HS 15 and sterile water.

  • Slowly add the 10x MTK458 stock solution to the Solutol®/water mixture while vortexing to ensure proper mixing and prevent precipitation.

  • The final vehicle concentration should be 10% NMP, 10% Solutol® HS 15, and 80% water.[8]

  • Prepare the formulation fresh daily.

Protocol 2: Administration of MTK458 in a Parkinson's Disease Mouse Model

This protocol describes the use of MTK458 in the widely used α-synuclein pre-formed fibril (PFF) mouse model of Parkinson's disease.[4]

Mouse Model:

  • Mice receive a unilateral intrastriatal injection of α-synuclein PFFs to induce progressive pathology.

Administration Procedure:

  • Following the desired period for pathology development (e.g., 3 months), begin daily oral administration of MTK458.[4]

  • A common and effective dose is 50 mg/kg, administered once daily (QD) via oral gavage.[1][2][4]

  • Continue daily dosing for the duration of the study, which can range from 3 to 7 months, to assess the therapeutic effects on α-synuclein pathology and motor function.[4][6]

Protocol 3: Administration of MTK458 in an Intracerebral Hemorrhage (ICH) Mouse Model

This protocol outlines the use of MTK458 in a mouse model of ICH.[7]

Mouse Model:

  • ICH is induced via an intrastriatal injection of autologous blood.

Administration Procedure:

  • Begin prophylactic treatment with MTK458 one week prior to the induction of ICH.

  • Administer MTK458 at a daily dose of 10-50 mg/kg via oral gavage.[7]

  • Continue daily administration for three days following the ICH procedure.[7]

  • Assess neurological deficits, brain edema, and other relevant endpoints.

Mandatory Visualization

PINK1 Signaling Pathway and MTK458 Mechanism of Action

PINK1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Healthy Healthy Mitochondrion (Polarized Membrane) PINK1_Import PINK1 Import & Cleavage Mito_Healthy->PINK1_Import PINK1 targeted Mito_Damaged Damaged Mitochondrion (Depolarized Membrane) PINK1_Accumulation PINK1 Accumulation Mito_Damaged->PINK1_Accumulation Import inhibited Parkin_Recruitment Parkin Recruitment PINK1_Accumulation->Parkin_Recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_Recruitment->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy PINK1 PINK1 PINK1->Mito_Healthy PINK1->Mito_Damaged Parkin Parkin Parkin->Parkin_Recruitment MTK458 MTK458 MTK458->PINK1_Accumulation Stabilizes Active PINK1 Experimental_Workflow cluster_Model_Induction Model Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment Model_Induction Induce Mouse Model (e.g., PFF injection) Treatment Daily Oral Gavage with MTK458 (e.g., 50 mg/kg) or Vehicle Model_Induction->Treatment Allow for pathology development Behavioral Behavioral Testing (e.g., motor function) Treatment->Behavioral During and after treatment Biochemical Biochemical Analysis (e.g., α-synuclein aggregation) Treatment->Biochemical At study endpoint Histological Histological Analysis Treatment->Histological At study endpoint

References

Amg-458 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of AMG-458, a potent and selective c-Met inhibitor, for use in both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information

Identifier Value
IUPAC Name 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
CAS Number 913376-83-7
Molecular Formula C₃₀H₂₉N₅O₅
Molecular Weight 539.6 g/mol

Solubility Data

This compound exhibits differential solubility in various solvents. It is essential to use the appropriate solvent for stock solution preparation and experimental dilutions to maintain the compound's integrity and activity.

Solvent Solubility Concentration Notes
DMSO SolubleUp to 50 mg/mL (92.66 mM)[1]Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Warming and sonication may be required to achieve higher concentrations.[1]
Water Insoluble-
Ethanol Insoluble-
15% Captisol + Citrate Vehicle Soluble28 mg/mL[3]Suitable for in vivo oral formulations.
20% Captisol (pH 3.5) Soluble1 mg/kg (for a 1 mg/mL solution)Suitable for in vivo intravenous (IV) administration.[1] The pH should be adjusted using methanesulfonic acid.[1]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[2][4][5] c-Met is a key driver in cell survival, proliferation, migration, and invasion.[6] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades.[6] this compound effectively inhibits this phosphorylation.

The inhibition of c-Met by this compound leads to the downregulation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This results in reduced cell proliferation and increased apoptosis in cancer cells that exhibit high levels of c-Met expression and phosphorylation.[2][7]

AMG458_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation Survival p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation AMG458 This compound AMG458->p_cMet Inhibits in_vitro_workflow A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Cell Adherence Allow cells to adhere overnight. A->B C 3. This compound Dilution Prepare serial dilutions from DMSO stock in culture medium. B->C D 4. Cell Treatment Replace medium with this compound containing medium. C->D E 5. Incubation Incubate for the desired time period. D->E F 6. Downstream Analysis Perform assays (e.g., viability, Western blot, etc.). E->F

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Met (p-Met) Following AMG-458 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling node in various cellular processes, including proliferation, motility, and survival.[1][2] Dysregulation of the HGF/c-Met pathway through overexpression, gene amplification, or activating mutations is frequently implicated in tumorigenesis and metastasis, making it a prime target for cancer therapeutics.[1][2] AMG-458 is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met.[1][3] It competitively binds to the ATP-binding pocket of the c-Met kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This application note provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of c-Met at Tyrosine residues (specifically Tyr1234/1235) in response to treatment with this compound.

Signaling Pathway of c-Met and Inhibition by this compound

The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues within its cytoplasmic kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which drive various cellular responses. This compound exerts its inhibitory effect by preventing this initial autophosphorylation step, thereby abrogating all downstream signaling.

MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization p-Met p-Met (Tyr1234/1235) c-Met->p-Met Autophosphorylation Downstream Signaling PI3K/AKT & RAS/MAPK Pathways p-Met->Downstream Signaling This compound This compound This compound->p-Met Inhibition Cellular Responses Proliferation, Survival, Motility Downstream Signaling->Cellular Responses

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-Met

This protocol outlines the steps for cell culture, treatment with HGF and this compound, protein extraction, and Western blot analysis to assess the phosphorylation of c-Met.

Materials and Reagents
  • Cell Lines: Human non-small cell lung cancer cell line H441 (constitutively active p-Met) or A549 (requires HGF stimulation).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents for Stimulation/Inhibition:

    • Recombinant Human HGF

    • This compound (dissolved in DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris base, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Met (Tyr1234/1235) antibody.

    • Mouse anti-total Met antibody.

    • Mouse anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

Caption: Experimental workflow for p-Met Western blot analysis.

Detailed Methodology
  • Cell Culture and Seeding:

    • Culture H441 or A549 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • For H441 cells (constitutive p-Met):

      • Once cells reach the desired confluency, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).

      • Incubate for a predetermined time (e.g., 2-4 hours).

    • For A549 cells (HGF-inducible p-Met):

      • When cells are 70-80% confluent, replace the medium with serum-free medium and incubate for 16-24 hours.

      • Pre-treat the serum-starved cells with various concentrations of this compound for 1-2 hours.

      • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

  • Lysate Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-Met (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading and to normalize the p-Met signal, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.

Data Presentation

The effect of this compound on c-Met phosphorylation can be quantified by densitometric analysis of the Western blot bands. The intensity of the p-Met band is normalized to the total Met or a loading control.

Cell LineTreatmentThis compound Concentrationp-Met Inhibition (IC50)Reference
PC3HGF-stimulatedNot specified in abstract60 nM[1]
CT26HGF-stimulatedNot specified in abstract120 nM[1]
H441ConstitutiveNot specified in abstractEffective abrogation of p-Met[4]
A549HGF-stimulatedNot specified in abstractAttenuation of p-Met[4]

Note: The table summarizes the reported IC50 values for the inhibition of HGF-mediated c-Met phosphorylation by this compound in different cell lines.

Troubleshooting

  • High Background:

    • Ensure adequate blocking (time and BSA concentration).

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal:

    • Confirm protein transfer to the membrane.

    • Ensure the use of fresh lysis buffer with phosphatase inhibitors.

    • Check the activity of HGF and ECL reagents.

    • Use a positive control lysate from a cell line with known high p-Met expression.

  • Inconsistent Loading:

    • Perform accurate protein quantification.

    • Always run a loading control (e.g., β-actin, GAPDH) and normalize the data.

References

Application Notes and Protocols for Studying c-Met Dependent Cancer Cell Lines with AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers by promoting tumor cell proliferation, survival, migration, and invasion.[1][3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate c-Met dependent cancer cell lines, including its biochemical activity, cellular effects, and protocols for key experimental assays.

Mechanism of Action

This compound exhibits high selectivity for c-Met, effectively inhibiting its kinase activity. It has been shown to inhibit both wild-type and various mutated forms of the c-Met receptor. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by c-Met include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, both of which are central to cell growth and survival.[4] this compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream signaling events.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against c-Met and its effect on c-Met dependent cancer cell lines.

Target Inhibitory Constant (Ki)
c-Met (Human, wild-type)1.2 nM[1][3][4]
c-Met (Mouse, wild-type)2.0 nM[1][4]
c-Met (H1094R mutant)0.5 nM[3]
c-Met (V1092I mutant)1.1 nM[3]
c-Met (D1228H mutant)2.2 nM[3]
c-Met (M1250T mutant)4.1 nM
c-Met (Y1230H mutant)4.5 nM[3]
VEGFR24.1 µM
Cell Line Assay IC50 Value
PC3 (Prostate Cancer)c-Met phosphorylation inhibition60 nM[3][4]
CT26 (Colon Carcinoma)c-Met phosphorylation inhibition120 nM[3][4]
HUVEC (Endothelial Cells)c-Met inhibition690 nM
Xenograft Model Parameter Value
NIH3T3/TPR-MetED50 (Tumor Growth Inhibition)~12 mg/kg[1]
U-87 MG (Glioblastoma)ED50 (Tumor Growth Inhibition)~16 mg/kg[1]

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds AMG458 This compound AMG458->c-Met Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability (MTS) Assay```dot

MTS_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for the desired exposure period (e.g., 72 hours) C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G Measure absorbance at 490 nm F->G H Calculate cell viability relative to untreated controls G->H

Caption: Workflow for Western blot analysis of c-Met pathway proteins.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures and is suitable for assessing the sensitivity of c-Met dependent cancer cell lines to this compound. [5][6] Materials:

  • 96-well cell culture plates

  • c-Met dependent cancer cell lines (e.g., H441, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing insight into its long-term cytotoxic or cytostatic effects. [5][7] Materials:

  • 6-well cell culture plates

  • c-Met dependent cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with the fixation solution for 15 minutes.

    • Stain the colonies with crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Western Blot Analysis

This protocol allows for the investigation of the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins. [5][8][9] Materials:

  • 6-well or 10 cm cell culture dishes

  • c-Met dependent cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression and phosphorylation levels.

References

Application Notes and Protocols for Xenograft Models Using AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is a critical driver in the proliferation, survival, motility, and migration of various cancer cells.[2] Dysregulation of this pathway, through c-Met overexpression, gene amplification, or activating mutations, is implicated in the tumorigenesis of numerous human cancers, making it a promising therapeutic target.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its anti-tumor efficacy and mechanism of action.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of c-Met, potently inhibiting its enzymatic activity.[2] By binding to the kinase domain, this compound blocks the autophosphorylation of c-Met induced by its ligand, HGF. This inhibition leads to the downregulation of downstream signaling pathways crucial for tumor growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates AMG458 This compound AMG458->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeResultCitation
Human c-MetKinase Assay (Ki)1.2 nM[1]
Mouse c-MetKinase Assay (Ki)2.0 nM[1]
c-MetEnzymatic Activity (IC50)2 nM[2]
PC3 cellsc-Met Phosphorylation (IC50)60 nM[2]
CT26 cellsc-Met Phosphorylation (IC50)120 nM[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosing RegimenEfficacy EndpointResultCitation
NIH-3T3/TPR-MetOral, q.d.ED50~12 mg/kg[2]
NIH-3T3/TPR-MetOral, q.d.ED90~34 mg/kg[1]
U-87 MGOral, q.d.ED50~16 mg/kg[2]
U-87 MGOral, q.d.ED90~59 mg/kg[1]
NIH3T3/TPR-Met & U-87 MG30 & 100 mg/kg q.d., 30 mg/kg b.i.d.Tumor Growth InhibitionSignificant inhibition[1][4]
U-87 MG100 mg/kgTumor Growth Inhibition100% inhibition[2]

Experimental Protocols

Protocol 1: U-87 MG Glioblastoma Xenograft Model

This protocol describes the establishment of a subcutaneous U-87 MG xenograft model to assess the in vivo efficacy of this compound.

U87_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis CellCulture 1. U-87 MG Cell Culture CellHarvest 2. Cell Harvesting and Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization of Animals TumorGrowth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Continued Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint TumorExcision 9. Tumor Excision and Analysis Endpoint->TumorExcision

Figure 2: U-87 MG Xenograft Experimental Workflow.

Materials:

  • U-87 MG human glioblastoma cell line

  • Appropriate cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Female athymic nude mice (6-8 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 20% Captisol with pH adjusted to 3.5)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture U-87 MG cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain exponential growth.

  • Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.

  • Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg). Administer this compound or vehicle to the respective groups orally (p.o.) once daily (q.d.) or twice daily (b.i.d.).

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or as per institutional guidelines.

  • Tumor Analysis: Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).

Protocol 2: NIH-3T3/TPR-Met Xenograft Model

This model utilizes NIH-3T3 cells engineered to express the constitutively active TPR-Met fusion oncogene, creating a ligand-independent model of c-Met activation.

Procedure: The protocol for establishing and treating the NIH-3T3/TPR-Met xenograft model is similar to that for the U-87 MG model. The key differences are the cell line used and potentially the number of cells injected, which should be optimized for robust tumor growth.

Protocol 3: Pharmacodynamic Analysis of c-Met Inhibition

This protocol outlines the procedure for assessing the inhibition of c-Met phosphorylation in tumor tissue from xenograft models.

PD_Analysis_Workflow cluster_sampling Sample Collection cluster_analysis Western Blot Analysis TumorCollection 1. Tumor Collection LysatePrep 2. Tumor Lysate Preparation TumorCollection->LysatePrep ProteinQuant 3. Protein Quantification LysatePrep->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-c-Met, total c-Met, GAPDH) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Signal Detection SecondaryAb->Detection

Figure 3: Pharmacodynamic Analysis Workflow.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total c-Met, loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tumor Lysate Preparation: Homogenize excised tumor tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Met and a loading control to normalize the data.

This compound is a potent c-Met inhibitor with significant anti-tumor activity in preclinical xenograft models. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other c-Met inhibitors in relevant cancer models. Careful execution of these in vivo studies and pharmacodynamic analyses will be crucial for the continued development of targeted therapies for c-Met-driven malignancies.

References

Application Notes and Protocols: AMG 193 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, small-molecule inhibitor that targets Protein Arginine Methyltransferase 5 (PRMT5) in a methylthioadenosine (MTA)-cooperative manner. This novel mechanism of action allows for selective targeting of cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-del). MTAP-del is a common alteration in various malignancies, including pancreatic, lung, and bladder cancers, leading to the accumulation of MTA. AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 in cancer cells, while sparing normal tissues. Preclinical studies have demonstrated that AMG 193 induces DNA damage, cell cycle arrest, and apoptosis in MTAP-deleted cancer cells.[1][2]

The selective nature of AMG 193 makes it a promising candidate for combination therapies, aiming to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes. This document provides an overview of the preclinical rationale and available data for combining AMG 193 with standard-of-care chemotherapies and targeted agents, along with detailed protocols for relevant experimental assays.

Preclinical Data for AMG 193 Combination Therapies

Preclinical studies have shown that AMG 193 synergizes with a range of chemotherapeutic agents and targeted therapies.[1][2] The combination of AMG 193 with other agents has been shown to lead to greater tumor growth inhibition than either single agent alone.[1][2]

Combination with Standard-of-Care Chemotherapies

A summary of in vitro synergy data for AMG 193 in combination with components of standard chemotherapy regimens is presented below. Synergy is determined by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Agent (Component of)Cancer Cell LineCombination Index (CI)Outcome
Irinotecan (mFOLFIRINOX)Pancreatic Cancer< 1Synergy
5-Fluorouracil (mFOLFIRINOX)Pancreatic Cancer< 1Synergy
Gemcitabine (Gemcitabine + nab-Paclitaxel)Pancreatic Cancer< 1Synergy
Paclitaxel (Gemcitabine + nab-Paclitaxel)NSCLC< 1Synergy
Carboplatin NSCLC< 1Strong Synergy

Data extrapolated from preclinical studies evaluating components of the respective regimens.

Preclinical in vivo studies have demonstrated enhanced anti-tumor activity of AMG 193 in combination with chemotherapies. For instance, in a non-small cell lung cancer (NSCLC) xenograft model, the combination of AMG 193 with paclitaxel or carboplatin resulted in significantly greater tumor growth inhibition compared to monotherapy.[1]

Combination with Targeted Therapies

The combination of PRMT5 inhibitors with agents targeting other key oncogenic pathways is a promising strategy. Preclinical evidence supports the combination of an MTA-cooperative PRMT5 inhibitor with a KRAS inhibitor for the treatment of MTAP-deleted, KRAS-mutant pancreatic cancer.[3][4][5] This provides a strong rationale for combining AMG 193 with RMC-6236, a RAS(ON) multi-selective inhibitor.

Combination AgentCancer TypePreclinical Rationale
RMC-6236 (RAS Inhibitor)Pancreatic, Lung, Colorectal CancerConcurrent inhibition of PRMT5 and KRAS is expected to lead to enhanced and prolonged suppression of tumor growth.[3][4][5]

Signaling Pathways and Mechanisms of Action

AMG 193 Mechanism of Action

AMG_193_MOA cluster_tumor_cell MTAP-deleted Cancer Cell cluster_downstream Downstream Effects MTAP_del MTAP gene deletion MTA_acc MTA accumulation MTAP_del->MTA_acc MTA_PRMT5 MTA-PRMT5 Complex MTA_acc->MTA_PRMT5 PRMT5 PRMT5 PRMT5->MTA_PRMT5 Inhibited_Complex Inhibited MTA-PRMT5-AMG 193 Complex MTA_PRMT5->Inhibited_Complex AMG_193 AMG 193 AMG_193->Inhibited_Complex DNA_damage DNA Damage Inhibited_Complex->DNA_damage Cell_cycle_arrest G2/M Arrest Inhibited_Complex->Cell_cycle_arrest Apoptosis Apoptosis DNA_damage->Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Combination Therapy Rationale

Combination_Rationale cluster_chemo Chemotherapy AMG_193 AMG 193 (PRMT5i) Synergistic_Effect Synergistic Anti-Tumor Effect AMG_193->Synergistic_Effect mFOLFIRINOX mFOLFIRINOX mFOLFIRINOX->Synergistic_Effect Gem_Nab Gemcitabine + nab-Paclitaxel Gem_Nab->Synergistic_Effect RMC_6236 RMC-6236 (RASi) RMC_6236->Synergistic_Effect

Caption: Rationale for combining AMG 193 with other cancer therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of AMG 193 in combination with another therapeutic agent on the viability of cancer cell lines.

Materials:

  • MTAP-deleted cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • AMG 193 (various concentrations)

  • Combination agent (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of AMG 193 and the combination agent in complete medium.

  • Treat the cells with AMG 193 alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each agent alone and in combination. Synergy can be calculated using the Combination Index (CI) method with appropriate software.

In Vivo Tumor Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of AMG 193 in combination with another therapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • MTAP-deleted cancer cell line of interest

  • Matrigel (optional)

  • AMG 193 formulated for oral gavage

  • Combination agent formulated for appropriate administration (e.g., intravenous, intraperitoneal)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, AMG 193 alone, combination agent alone, AMG 193 + combination agent).

  • Administer the treatments as per the planned schedule and dosage. Monitor the body weight of the mice as a measure of toxicity.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_seeding Seed Cells Treatment Treat with AMG 193 +/- Combination Agent Cell_seeding->Treatment Viability_assay Cell Viability Assay (e.g., MTT) Treatment->Viability_assay Data_analysis_invitro Calculate IC50 and Synergy (CI) Viability_assay->Data_analysis_invitro Tumor_implantation Implant Tumor Cells in Mice Tumor_growth Monitor Tumor Growth Tumor_implantation->Tumor_growth Randomization Randomize into Treatment Groups Tumor_growth->Randomization Treatment_invivo Administer Treatments Randomization->Treatment_invivo Monitoring Monitor Tumor Volume and Body Weight Treatment_invivo->Monitoring Endpoint Endpoint Analysis (TGI) Monitoring->Endpoint

References

Unveiling Apoptosis: A Detailed Guide to Flow Cytometry Analysis with the c-Met Inhibitor AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met signaling by agents such as this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This allows for the discrimination of the following cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Signaling Pathway of this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the c-Met receptor tyrosine kinase. This inhibition disrupts downstream signaling cascades that are critical for cell survival, such as the PI3K/Akt and MAPK/ERK pathways. The abrogation of these survival signals can lead to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the execution of apoptosis.

AMG458_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met Receptor HGF->c-Met Activates PI3K PI3K c-Met->PI3K ERK ERK c-Met->ERK This compound This compound This compound->c-Met Akt Akt PI3K->Akt p53 p53 Akt->p53 Inhibits Bcl-2 Bcl-2 (Anti-apoptotic) Akt->Bcl-2 Promotes ERK->Bcl-2 Promotes Bax_PUMA Bax / PUMA (Pro-apoptotic) p53->Bax_PUMA Activates Mitochondrion Mitochondrion Bax_PUMA->Mitochondrion Promotes MOMP Bcl-2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for the flow cytometry analysis of apoptosis induced by this compound.

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Drug_Treatment 2. Treatment with this compound Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Washing 4. Washing with PBS Cell_Harvesting->Washing Staining 5. Staining with Annexin V and PI Washing->Staining Incubation 6. Incubation Staining->Incubation Flow_Cytometry 7. Flow Cytometry Analysis Incubation->Flow_Cytometry Data_Analysis 8. Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

Materials and Reagents

  • Target cancer cell line (e.g., A549, H441, or other c-Met expressing cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates like PE, APC)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (typically provided with the apoptosis detection kit)

  • Flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocol

1. Cell Seeding and Culture

1.1. Seed the target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of drug treatment. 1.2. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment with this compound

2.1. Once the cells reach the desired confluency, remove the culture medium. 2.2. Add fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). A vehicle control (DMSO) should be included. 2.3. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

3. Cell Harvesting

3.1. For adherent cells: 3.1.1. Carefully collect the culture supernatant (which may contain detached apoptotic cells) into a 15 mL conical tube. 3.1.2. Wash the adherent cells with PBS. 3.1.3. Add Trypsin-EDTA to detach the cells. 3.1.4. Once detached, add complete medium to neutralize the trypsin and combine these cells with the supernatant collected in step 3.1.1. 3.2. For suspension cells: 3.2.1. Transfer the cell suspension directly into a conical tube. 3.3. Centrifuge the cell suspension at 300 x g for 5 minutes. 3.4. Discard the supernatant.

4. Washing

4.1. Resuspend the cell pellet in 1 mL of cold PBS. 4.2. Centrifuge at 300 x g for 5 minutes. 4.3. Discard the supernatant.

5. Staining

5.1. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. 5.2. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. 5.3. Gently vortex the cells.

6. Incubation

6.1. Incubate the stained cells for 15 minutes at room temperature in the dark.

7. Flow Cytometry Analysis

7.1. Add 400 µL of 1X Binding Buffer to each tube. 7.2. Analyze the samples on a flow cytometer within one hour of staining. 7.3. Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence. 7.4. Acquire data for at least 10,000 events per sample.

Data Presentation

The following table presents representative data from studies on c-Met inhibitors, demonstrating the dose-dependent induction of apoptosis. Note that specific results may vary depending on the cell line, this compound concentration, and incubation time.

Treatment GroupConcentrationIncubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control (DMSO)-723.52.15.6
This compound (or similar c-Met inhibitor)50 nM7215.28.723.9
This compound (or similar c-Met inhibitor)100 nM7228.915.444.3
This compound (or similar c-Met inhibitor)500 nM7245.125.370.4

Data is representative and compiled for illustrative purposes based on typical results for selective c-Met inhibitors.

Troubleshooting

IssuePossible CauseSolution
High background staining in the negative controlCells were handled too harshly, causing membrane damage.Handle cells gently during harvesting and washing steps.
Staining incubation time was too long.Optimize the incubation time for your specific cell type.
Low percentage of apoptotic cellsThis compound concentration was too low or incubation time was too short.Perform a dose-response and time-course experiment to determine optimal conditions.
The cell line is resistant to this compound.Confirm c-Met expression and phosphorylation in your cell line.
High percentage of necrotic cells (PI positive)Drug concentration is too high, leading to rapid cell death.Use a lower concentration range of this compound.
Cells were overgrown before treatment.Ensure cells are in the logarithmic growth phase and not overly confluent.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by the c-Met inhibitor this compound using flow cytometry. The Annexin V and PI staining method is a reliable and widely used technique to assess programmed cell death. By following this protocol, researchers can effectively characterize the pro-apoptotic activity of this compound and other c-Met inhibitors, providing valuable insights for cancer research and drug development.

Troubleshooting & Optimization

Optimizing Amg-458 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amg-458 concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] c-Met, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in embryonic development, wound healing, and cancer progression when dysregulated.[1] this compound exerts its inhibitory effect by binding to c-Met, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.

Q2: What is an IC50 value and why is it important for this compound?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[5] Specifically, it represents the concentration of a drug, such as this compound, that is required to inhibit a biological process (e.g., cell proliferation) by 50%.[5] Determining the IC50 of this compound is essential for understanding its potency and comparing its efficacy across different cancer cell lines, which can inform decisions in drug development.[5]

Q3: What are the typical IC50 values for this compound in different cell lines?

The IC50 of this compound can vary depending on the cell line and the specific assay conditions. Published data provides a range of reported values.

Cell LineReported IC50 (nM)Reference
PC360[2][3][6]
CT26120[2][3]
Human c-Met1.2 (Ki)[1][2]
Mouse c-Met2.0 (Ki)[1][2]

Note: Ki represents the inhibition constant, which is related to but not identical to the IC50. The IC50 value can be influenced by factors such as substrate concentration, whereas Ki is an intrinsic measure of inhibitor affinity.

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound's IC50 value.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.[7]- Use calibrated pipettes and practice consistent pipetting technique.
No dose-dependent inhibition observed - this compound concentration range is too low or too high- Cell line is resistant to this compound- Incorrect assay endpoint- Perform a preliminary range-finding experiment with a wider, logarithmic dilution series of this compound.- Verify the expression and phosphorylation status of c-Met in your cell line. Cells with lower c-Met expression may be less sensitive.[1]- Ensure the incubation time is sufficient for this compound to exert its effect (typically 48-72 hours for cell viability assays).[8]
Incomplete inhibition at the highest concentration - this compound solubility issues- Cell viability is not solely dependent on c-Met signaling- Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[3]- Consider the possibility of other active signaling pathways in the chosen cell line.
IC50 value is significantly different from published data - Different assay methods (e.g., MTT vs. CellTiter-Glo)- Variations in cell culture conditions (e.g., serum concentration, cell passage number)- Different data analysis methods- Use a consistent and well-validated cell viability assay protocol.[9]- Maintain consistent cell culture practices and record all experimental parameters.- Utilize a non-linear regression curve fit (sigmoidal dose-response) to calculate the IC50 from your data.[10][11]

Experimental Protocols

Detailed Methodology: IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.

1. Materials:

  • This compound (ensure purity and proper storage)

  • Selected cancer cell line (e.g., PC3, H441)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding amg458_prep 3. This compound Serial Dilution treatment 4. Cell Treatment (48-72h incubation) cell_seeding->treatment amg458_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_dissolution 6. Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance 7. Read Absorbance formazan_dissolution->read_absorbance data_analysis 8. Calculate % Viability read_absorbance->data_analysis ic50_determination 9. Determine IC50 (Non-linear Regression) data_analysis->ic50_determination

Caption: Experimental workflow for IC50 determination of this compound.

cmet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Amg458 This compound Amg458->cMet Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

References

Amg-458 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AMG-458. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cellular assays that are inconsistent with c-Met inhibition alone. What could be the cause?

A1: While this compound is a potent and selective c-Met inhibitor, off-target effects can occur, especially at higher concentrations. One known off-target is VEGFR2, although this compound is approximately 350-fold more selective for c-Met.[1] Additionally, at high concentrations, this compound may induce toxicity through oxidative stress.[1] It has also been reported to bind covalently to liver microsomal proteins and is believed to react with thiol groups in proteins.[1] If your experimental system expresses other kinases that are sensitive to this compound or is sensitive to oxidative stress, you might observe unexpected phenotypes. We recommend performing a dose-response experiment to ensure you are using the lowest effective concentration.

Q2: What are the known on-target and off-target activities of this compound?

A2: this compound is a potent inhibitor of wild-type and various mutant forms of the c-Met receptor tyrosine kinase. Its primary known off-target is VEGFR2. A summary of its inhibitory activity is provided in the table below.

Q3: We are seeing significant cell death in our long-term in vitro experiments, even at concentrations that should be selective for c-Met. What could be the issue?

A3: This could be due to the compound's potential to induce oxidative stress at high concentrations or its reactivity towards thiol groups on proteins, which could lead to cytotoxicity over extended exposure.[1] Consider the following troubleshooting steps:

  • Time-course experiment: Determine the shortest incubation time that yields the desired on-target effect.

  • Antioxidant co-treatment: To test for the involvement of oxidative stress, you could include an antioxidant like N-acetylcysteine (NAC) in your culture medium as a control experiment.

  • Lower the concentration: Ensure you are using the minimal concentration of this compound required to inhibit c-Met phosphorylation in your specific cell line.

Q4: Are there any known liabilities of this compound related to its chemical structure?

A4: Yes, this compound has been observed to bind covalently to liver microsomal proteins from rats and humans in an NADPH-independent manner.[1] This suggests that the molecule may have intrinsic reactivity. It is believed to react with thiol groups in proteins, forming a methoxy quinoline thioether conjugate.[1] This reactivity could contribute to off-target effects and should be considered when interpreting experimental results, particularly in systems with high protein concentrations or long incubation times.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

TargetParameterValue (nM)Notes
On-Target
c-Met (Human, wild-type)Ki1.2Potent inhibition of the primary target.[1][2]
c-Met (Mouse, wild-type)Ki2.0Similar potency against the murine ortholog.[2][3]
c-Met (H1094R mutant)Ki0.5Effective against this mutant.[4]
c-Met (V1092I mutant)Ki1.1Effective against this mutant.[4]
c-Met (D1228H mutant)Ki2.2Effective against this mutant.[4]
c-Met (M1250T mutant)Ki4.1Effective against this mutant.[4]
c-Met (Y1230H mutant)Ki4.5Effective against this mutant.[4]
p-c-Met (PC3 cells)IC5060Inhibition of phosphorylation in a cellular context.[1][3][4]
p-c-Met (CT26 cells)IC50120Inhibition of phosphorylation in a cellular context.[1][3][4]
Off-Target
VEGFR2-~420Approximately 350-fold less potent than against c-Met.[1]

Experimental Protocols

Protocol 1: Cellular Assay for c-Met Phosphorylation Inhibition

This protocol describes a general method to determine the IC50 of this compound for the inhibition of HGF-induced c-Met phosphorylation in a cell line of interest (e.g., PC3 or CT26).[1][4]

  • Cell Plating: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C.

  • Ligand Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) at a pre-determined optimal concentration (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a suitable method such as ELISA, Western Blot, or an automated capillary electrophoresis-based immunoassay.

  • Data Analysis: Normalize the p-c-Met signal to the total c-Met signal. Plot the normalized p-c-Met levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Phosphorylates VEGFR2 VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylates HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Downstream_cMet Downstream Signaling (e.g., PI3K/Akt, MAPK) p_cMet->Downstream_cMet Activates Downstream_VEGFR2 Downstream Signaling (e.g., PLCγ/PKC) p_VEGFR2->Downstream_VEGFR2 Activates AMG458 This compound AMG458->p_cMet Inhibits (Potent) AMG458->p_VEGFR2 Inhibits (Weak)

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Conc Is the this compound concentration as low as possible? Start->Check_Conc Check_Time Is the incubation time optimized? Check_Conc->Check_Time Yes Perform_Controls Perform control experiments: - Titrate this compound concentration - Time-course experiment - Include antioxidant (e.g., NAC) Check_Conc->Perform_Controls No Consider_Off_Target Consider known off-target effects: - VEGFR2 inhibition - Oxidative stress - Thiol reactivity Check_Time->Consider_Off_Target Yes Check_Time->Perform_Controls No Consider_Off_Target->Perform_Controls Interpret Interpret results in the context of on- and off-target effects Perform_Controls->Interpret

Caption: Troubleshooting workflow for unexpected results with this compound.

References

How to prevent Amg-458 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Amg-458 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

Solid this compound is stable for an extended period when stored under the proper conditions. For long-term storage, it is recommended to keep the solid compound in a dry, dark environment at -20°C.[1][2] Some suppliers indicate that storage at 4°C is suitable for short periods (days to weeks).[1] If stored properly, the solid form can be stable for over three years.[3][4]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3][5] It is practically insoluble in water.[1][6] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3][4]

For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.[3][4] The recommended storage temperatures for stock solutions vary slightly among suppliers, but a general consensus is provided in the table below.

Q3: What factors can contribute to the degradation of this compound in solution?

While specific degradation pathways for this compound are not extensively published, general factors that can affect the stability of small molecule inhibitors in solution include:

  • Temperature: Higher temperatures generally accelerate chemical degradation.

  • pH: Extreme pH values can lead to hydrolysis of susceptible functional groups.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxidation: Reactive oxygen species in the solution can lead to oxidative degradation.

  • Freeze-Thaw Cycles: Repeated changes in temperature can impact compound stability and solubility.[3][4]

Q4: Can I use aqueous buffers to dilute my this compound DMSO stock solution?

Yes, for most in vitro experiments, a DMSO stock solution of this compound is diluted with an aqueous buffer or cell culture medium. However, it is important to ensure that the final concentration of DMSO is low enough to be tolerated by the experimental system (typically less than 0.5%). Due to the low aqueous solubility of this compound, it is crucial to check for any precipitation after dilution. The diluted solution should be prepared fresh for each experiment and not stored.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationCitations
Solid Powder-20°CUp to 5 years[1][2][3]
4°CDays to weeks[1]
Stock Solution in DMSO-20°C1 to 6 months[2][3][4][6]
-80°C6 months to 1 year[3][4]

Table 2: Solubility of this compound

SolventSolubility InformationCitations
DMSOSoluble (e.g., 21-50 mg/mL)[3][4][5]
WaterInsoluble[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate or warm it gently (e.g., to 60°C) to ensure the compound has completely dissolved.[4]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protecting vials.

  • Store Properly: Store the aliquots at -20°C or -80°C as recommended in Table 1.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_disposal Post-Experiment start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute with Aqueous Buffer thaw->dilute use_immediately Use Immediately in Experiment dilute->use_immediately discard Discard Unused Diluted Solution use_immediately->discard

Caption: Workflow for preparing and handling this compound solutions.

troubleshooting_guide start Issue: Suspected this compound Degradation check_storage Were stock solutions stored correctly? (-20°C/-80°C, protected from light) start->check_storage check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes reprepare_stock Action: Prepare fresh stock solution from solid. check_storage->reprepare_stock No check_dilution Was the diluted solution prepared fresh? check_freeze_thaw->check_dilution Yes aliquot_solution Action: Aliquot new stock solution. check_freeze_thaw->aliquot_solution No check_precipitation Was precipitation observed upon dilution? check_dilution->check_precipitation Yes prepare_fresh_dilution Action: Always prepare diluted solutions immediately before use. check_dilution->prepare_fresh_dilution No optimize_dilution Action: Lower final concentration or use a different buffer system. check_precipitation->optimize_dilution Yes end_node If issues persist, consider compound purity. check_precipitation->end_node No reprepare_stock->end_node aliquot_solution->end_node prepare_fresh_dilution->end_node optimize_dilution->end_node

Caption: Troubleshooting guide for this compound degradation issues.

References

Technical Support Center: Troubleshooting Inconsistent In vitro Results with AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG-458. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro experiments with the c-Met inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Its mechanism of action involves binding to the c-Met kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival, proliferation, and migration.[1][4]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily inhibits the HGF/c-Met signaling axis. This leads to a reduction in the phosphorylation of c-Met and downstream effectors including Akt and Erk.[1][4] The inhibition of these pathways can result in decreased cell viability and increased apoptosis in c-Met dependent cancer cells.[1]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated activity in various cancer cell lines that exhibit c-Met expression and phosphorylation. Notably, it has been shown to be effective in cell lines such as H441 (non-small cell lung cancer), PC3 (prostate cancer), and CT26 (colon carcinoma).[1][5][6] Its efficacy is often correlated with the level of c-Met expression and phosphorylation in the cells.[4][7]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or lack of inhibitory effect.

Possible Cause 1.1: Suboptimal this compound solubility or stability.

  • Question: My IC50 values for this compound are significantly higher than the literature, or I am not observing any inhibition. What could be the issue with the compound itself?

  • Answer: Inconsistent results are often traced back to issues with the preparation and storage of this compound. The compound is insoluble in water and ethanol but soluble in DMSO.[1][8]

    • Solubility: Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vitro assays, a common stock concentration is 10 mM in DMSO.[6] Some sources suggest warming and ultrasonic treatment to achieve higher concentrations.[9]

    • Stability: Store the lyophilized powder at -20°C for long-term stability (up to 4 years).[5] Once dissolved in DMSO, it is recommended to aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid multiple freeze-thaw cycles.[8][9]

Possible Cause 1.2: Cell line-specific factors.

  • Question: Why does this compound work well in one cell line but not another?

  • Answer: The efficacy of this compound is highly dependent on the cellular context.

    • c-Met Expression: The target, c-Met, must be expressed in your cell line. Furthermore, the sensitivity to this compound has been shown to correlate with higher levels of c-Met expression and constitutive phosphorylation.[4] For example, H441 cells with high c-Met expression are more sensitive than A549 cells with low c-Met expression.[4][7]

    • Ligand Dependence: Some cell lines may require stimulation with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, to induce c-Met phosphorylation and thus sensitivity to the inhibitor.[4]

    • Mutational Status: While this compound is effective against wild-type c-Met, its potency can vary against different c-Met mutations.[5][6]

Possible Cause 1.3: Assay conditions.

  • Question: Could my experimental setup be affecting the apparent activity of this compound?

  • Answer: Yes, various assay parameters can influence the outcome.

    • ATP Concentration: In kinase assays, the concentration of ATP can affect the IC50 value of competitive inhibitors. It is recommended to use an ATP concentration that is close to the Km value for the kinase.[10]

    • Serum Presence: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period if you suspect this is an issue.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause 2.1: Inaccurate dilutions or pipetting errors.

  • Question: I'm seeing a lot of variability between my replicate wells/plates. What should I check first?

  • Answer: The most common source of variability is often the simplest.

    • Serial Dilutions: Ensure your serial dilutions of this compound are accurate. Use calibrated pipettes and change tips for each dilution step.

    • Mixing: Thoroughly mix the compound in the media before adding it to the cells.

Possible Cause 2.2: Cell health and density.

  • Question: Could the state of my cells be contributing to the inconsistent results?

  • Answer: Absolutely. Healthy and consistently plated cells are critical for reproducible results.

    • Cell Viability: Ensure your cells are healthy and have high viability before starting the experiment.

    • Cell Seeding: Plate cells at a consistent density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment.

Issue 3: Observing unexpected or off-target effects.
  • Question: I'm seeing cellular effects that are not consistent with c-Met inhibition. Could this compound have off-target effects?

  • Answer: While this compound is a selective c-Met inhibitor, like all small molecules, it has the potential for off-target activities, especially at higher concentrations.[11]

    • Selectivity: this compound has been shown to be ~350-fold more selective for c-Met than for VEGFR2.[1] However, at high concentrations, it may inhibit other kinases.

    • Toxicity: High concentrations of this compound have been suggested to potentially produce toxicity via oxidative stress.[1]

    • Troubleshooting: To confirm that the observed phenotype is due to c-Met inhibition, consider the following:

      • Perform a dose-response experiment to ensure you are using the lowest effective concentration.

      • Use a structurally unrelated c-Met inhibitor as a positive control.

      • Use siRNA or shRNA to knock down c-Met and see if it phenocopies the effect of this compound.[4]

Data Summary

Table 1: In Vitro Activity of this compound

TargetAssay TypeValueReference
Human c-MetKi1.2 nM[1][2]
Mouse c-MetKi2.0 nM[2]
c-Met (H1094R)Ki0.5 nM[5][6]
c-Met (V1092I)Ki1.1 nM[5][6]
c-Met (D1228H)Ki2.2 nM[5][6]
PC3 cells (c-Met phosphorylation)IC5060 nM[1][5]
CT26 cells (c-Met phosphorylation)IC50120 nM[1][5]
HUVEC cells (c-Met phosphorylation)IC50690 nM[12]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of SolutionReference
DMSO~18-50 mg/mL (33-92 mM)-20°C (1 month) or -80°C (6 months)[1][8][9]
WaterInsolubleN/A[1][8]
EthanolInsolubleN/A[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the lyophilized this compound powder and a fresh vial of anhydrous DMSO to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 539.6 g/mol ). For example, to a 1 mg vial, add 185.3 µL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (e.g., MTS/MTT)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in the appropriate cell culture medium. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 48, 72 hours).

  • At the end of the incubation, add the MTS/MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for c-Met Phosphorylation
  • Plate cells and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • If the cell line is not constitutively active, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-c-Met and total c-Met. Also, probe for downstream targets like phospho-Akt, total Akt, phospho-Erk, and total Erk. A loading control (e.g., beta-actin or GAPDH) is essential.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AMG458_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K p RAS RAS c-Met->RAS p Akt Akt PI3K->Akt p Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits

Figure 1. this compound inhibits the HGF/c-Met signaling pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Inconsistent_Results Inconsistent or Unexpected Results Check_Compound Check Compound: - Fresh DMSO? - Correct Storage? - Proper Dissolution? Inconsistent_Results->Check_Compound Check_Cells Check Cells: - c-Met Expression? - Cell Health? - Consistent Density? Inconsistent_Results->Check_Cells Check_Assay Check Assay: - Correct Dilutions? - Consistent DMSO%? - Appropriate Controls? Inconsistent_Results->Check_Assay Off_Target Consider Off-Target Effects: - Use Lower Concentration - Use Orthogonal Inhibitor - Use siRNA Knockdown Inconsistent_Results->Off_Target

Figure 2. A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: AMG-458 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of AMG-458 in animal studies. The information is based on publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the generally reported tolerance of this compound in mice?

A1: In published preclinical xenograft studies, this compound has been administered orally to mice at doses of 30 mg/kg and 100 mg/kg (once or twice daily) with no reported adverse effects on body weight.[1] This suggests that at these therapeutically effective doses, the compound is well-tolerated from a general health perspective.

Q2: Are there any known or suspected mechanisms of this compound toxicity?

A2: While detailed toxicology studies are not extensively published, some potential mechanisms of toxicity at high concentrations have been suggested. These include:

  • Oxidative Stress: High concentrations of this compound may induce toxicity in some organs through the generation of oxidative stress.[2]

  • Covalent Binding: this compound has been observed to bind covalently to liver microsomal proteins from both rats and humans. This binding is NADPH-independent, suggesting it may react with thiol groups in proteins.

Q3: What should I monitor in my animals during an this compound study?

A3: Based on the available information and general best practices for in vivo studies with kinase inhibitors, it is prudent to monitor the following:

  • Body Weight: Daily or regular body weight measurement is a sensitive indicator of general toxicity.

  • Clinical Observations: Regularly observe animals for any changes in behavior, posture, activity levels, and physical appearance.

  • Liver Function: Given the observation of covalent binding to liver microsomal proteins, monitoring liver function through blood chemistry (e.g., ALT, AST) and histopathological examination of the liver upon study completion is recommended, especially when using higher doses or longer treatment durations.

  • Renal Function: Although not specifically reported for this compound, some c-Met inhibitors have been associated with renal toxicity. Therefore, monitoring kidney function (e.g., BUN, creatinine) and conducting histopathology of the kidneys may be a valuable precautionary measure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss - Dose may be too high for the specific animal strain or model.- Formulation or vehicle may be causing adverse effects.- Off-target effects at higher concentrations.- Review the dosing regimen and consider a dose de-escalation.- Run a vehicle-only control group to rule out vehicle toxicity.- Monitor for other clinical signs of toxicity.
Lethargy or Reduced Activity - Potential systemic toxicity.- On-target effects on c-Met in vital organs.- Perform a full clinical assessment of the animal.- Consider collecting blood for hematology and clinical chemistry analysis.- Correlate with body weight data.
Elevated Liver Enzymes (ALT, AST) - Potential hepatotoxicity, possibly related to covalent binding to liver proteins or oxidative stress.- Reduce the dose of this compound.- At the end of the study, perform detailed histopathological analysis of the liver.- Consider measuring markers of oxidative stress in liver tissue.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the preclinical assessment of this compound.

Table 1: In Vivo Efficacy and Observations in Mouse Xenograft Models

Animal ModelDosing Regimen (Oral)ObservationReference
NIH3T3/TPR-Met30 mg/kg q.d. & b.i.d.Significant tumor growth inhibition with no adverse effect on body weight.[1]
NIH3T3/TPR-Met100 mg/kg q.d.Significant tumor growth inhibition with no adverse effect on body weight.[1]
U-87 MG30 mg/kg q.d. & b.i.d.Significant tumor growth inhibition with no adverse effect on body weight.[1]
U-87 MG100 mg/kg q.d.Significant tumor growth inhibition with no adverse effect on body weight.[1]

Experimental Protocols

Protocol: Mouse Xenograft Efficacy Study

  • Animal Model: Female CD-1 nu/nu mice, 6-8 weeks of age.

  • Tumor Implantation: Subcutaneous injection of NIH3T3/TPR-Met or U-87 MG tumor cells.

  • Treatment Group Allocation: Once tumors reach a predetermined size, animals are randomized into treatment and vehicle control groups.

  • Drug Formulation: this compound is formulated for oral gavage. A common vehicle for similar compounds is a suspension in a solution such as 0.5% methylcellulose in water.

  • Dosing: Administer this compound orally at the desired concentration and schedule (e.g., 30 mg/kg once daily). The vehicle is administered to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or if significant toxicity is observed. Tissues of interest can be collected for further analysis.

Visualizations

AMG458_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates Downstream Signaling Downstream Signaling c-Met Receptor->Downstream Signaling Phosphorylates & Activates This compound This compound This compound->c-Met Receptor Inhibits (ATP-competitive) Proliferation_Survival_Migration Cell Proliferation, Survival, Migration Downstream Signaling->Proliferation_Survival_Migration Promotes

Caption: Mechanism of action of this compound in inhibiting the c-Met signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing This compound or Vehicle Dosing Randomization->Dosing Monitoring Tumor & Body Weight Measurements, Clinical Observations Dosing->Monitoring Data Analysis Data Analysis Monitoring->Data Analysis Tissue Collection Tissue Collection Monitoring->Tissue Collection

Caption: General workflow for a preclinical xenograft study evaluating this compound efficacy and toxicity.

References

Technical Support Center: Troubleshooting Weak Western Blot Signals for p-Met after Amg-458 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering weak or absent Western blot bands for phosphorylated MET (p-Met) following treatment with Amg-458, a potent c-Met inhibitor. This guide provides troubleshooting advice and detailed protocols to help you obtain clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound and now my Western blot for p-Met is showing very weak or no bands. Is this expected?

A1: Yes, this is the expected biological outcome. This compound is a selective and potent inhibitor of c-Met kinase activity.[1][2] Its mechanism of action involves blocking the phosphorylation of the c-Met receptor.[1] Therefore, a significant reduction or complete absence of the p-Met signal after this compound treatment indicates that the inhibitor is working effectively in your experimental system.

Q2: How can I be sure that the weak p-Met signal is due to the inhibitor's activity and not a technical issue with my Western blot?

A2: This is a critical question. To confirm that the observed decrease in p-Met is a direct result of this compound activity, you should include the following controls in your experiment:

  • Vehicle Control: A sample of cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound. This sample should show a strong p-Met band, representing the basal or ligand-induced phosphorylation level.

  • Total Met Control: You should probe your blot for total Met protein. The levels of total Met should not change significantly with this compound treatment. If you see a strong band for total Met in all your lanes (including the this compound treated ones), it confirms that the protein is present and that your sample preparation and protein loading are consistent. A weak p-Met signal, in the presence of a strong total Met signal, points towards effective inhibition of phosphorylation.

  • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin is essential to ensure equal protein loading across all lanes.

Q3: My p-Met signal is weak even in my untreated/vehicle-treated control. What could be the problem?

A3: Weak p-Met signal in your control samples points to a technical issue with your Western blot procedure. Here are some common causes and troubleshooting tips:

  • Low Basal Phosphorylation: The cell line you are using may have low endogenous levels of p-Met. Consider stimulating the cells with Hepatocyte Growth Factor (HGF), the natural ligand for the Met receptor, to induce robust phosphorylation before inhibitor treatment. For example, A549 cells show low basal p-Met levels, which are increased upon HGF stimulation.[1]

  • Suboptimal Antibody Performance: Your primary antibody against p-Met may not be sensitive enough or you might be using it at a suboptimal dilution. It is crucial to use an antibody that is validated for Western blotting and to optimize the antibody concentration.

  • Issues with Sample Preparation: The process of cell lysis and protein extraction is critical for preserving phosphorylation. Ensure you are using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein. Samples should be kept on ice at all times.

  • Problems with the Western Blotting Protocol: Several steps in the Western blot protocol can lead to weak signals, including inefficient protein transfer, inappropriate blocking buffers (for phospho-proteins, BSA is generally recommended over milk), and insufficient exposure times.

Q4: What concentration of this compound should I use to see an effect?

A4: The effective concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells. However, published data can provide a starting point.

Quantitative Data Summary

Cell LineThis compound IC50 for p-Met InhibitionReference
PC360 nM[1]
CT26120 nM[1]
H441Constitutive p-Met abrogated by this compound[1]
A549Basal and HGF-induced p-Met attenuated[1]

Note: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the p-Met signal. To achieve a more complete inhibition, you may need to use a higher concentration.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the MET signaling pathway and a typical experimental workflow for this type of study.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds p_MET p-MET (Phosphorylated MET) MET_receptor->p_MET Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) p_MET->Downstream_Signaling Activates Amg_458 This compound Amg_458->p_MET Inhibits

Caption: The HGF/MET signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Culture treatment Treatment: - Vehicle - this compound (Dose Response) - Optional: HGF Stimulation start->treatment lysis Cell Lysis (with Phosphatase Inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation: - anti-p-Met - anti-Total Met - anti-Loading Control blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis detection->analysis end Results analysis->end

Caption: A typical experimental workflow for Western blotting of p-Met after this compound treatment.

Detailed Experimental Protocol: Western Blot for p-Met

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for your specific experimental conditions.

1. Cell Culture and Treatment:

  • Plate your cells at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with the desired concentrations of this compound or vehicle for the specified duration.

  • If you are using HGF stimulation, it is typically added for a short period (e.g., 15-30 minutes) before cell lysis.

2. Sample Preparation (Cell Lysis):

  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Prepare your protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Met (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain optimal signal without saturating the bands.

6. Stripping and Re-probing (for Total Met and Loading Control):

  • After imaging for p-Met, you can strip the membrane using a mild stripping buffer.

  • Wash the membrane thoroughly and re-block it.

  • Incubate the membrane with the primary antibody for total Met, followed by the secondary antibody and detection as described above.

  • Repeat the stripping and re-probing process for your loading control antibody (e.g., GAPDH or β-actin).

References

Cell viability issues with Amg-458 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering cell viability issues with Amg-458 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its mechanism of action is centered on binding to the c-Met kinase domain, preventing its phosphorylation and subsequent activation.[3] This inhibition blocks downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[4][5][6]

Q2: What are the reported IC50 and Ki values for this compound?

The inhibitory potency of this compound has been characterized in various assays and cell lines. Below is a summary of reported values.

Parameter Target Value Reference
KiHuman c-Met1.2 nM[1][7]
KiMouse c-Met2.0 nM[1]
IC50c-Met phosphorylation (PC3 cells)60 nM[2][3][7]
IC50c-Met phosphorylation (CT26 cells)120 nM[2][3][7]
IC50c-Met phosphorylation (Huvec cells)690 nM[2]

Q3: Is this compound known to induce apoptosis?

Yes, this compound can induce apoptosis in cancer cells. This effect is particularly noted in cell lines with higher levels of c-Met expression and constitutive phosphorylation.[8] For example, in the H441 non-small cell lung cancer cell line, this compound treatment, especially in combination with radiation, has been shown to synergistically increase apoptosis.[3][7][8] This is associated with a reduction in the levels of phosphorylated Akt and Erk, key downstream survival signals.[3][7]

Q4: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO.[9] For in vitro assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. One source suggests a solubility of up to 50 mg/mL in DMSO with warming.[10] It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][11] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guide: Cell Viability Issues

This guide addresses common issues encountered during cell viability experiments with this compound.

Issue 1: Higher than expected IC50 value or lack of cytotoxic effect.

  • Question: Why am I not observing the expected decrease in cell viability with this compound treatment?

  • Possible Causes & Troubleshooting Steps:

    • Low c-Met Expression/Phosphorylation: The sensitivity of cells to this compound is correlated with the expression and phosphorylation levels of c-Met.[8]

      • Recommendation: Perform western blotting to confirm the expression levels of total c-Met and phosphorylated c-Met (p-Met) in your cell line. Compare your cell line to published sensitive (e.g., H441) and insensitive (e.g., A549) cell lines.[8]

    • Suboptimal Compound Activity: Improper storage or handling of this compound can lead to its degradation.

      • Recommendation: Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new stock aliquot for each experiment.

    • Experimental Assay Issues: The chosen cell viability assay may not be sensitive enough, or there could be technical errors.

      • Recommendation: Refer to the detailed experimental protocols below. Ensure optimal cell seeding density and incubation times. Consider using a complementary viability or apoptosis assay to confirm your results.

    • Cell Culture Conditions: Components in the cell culture medium could potentially interfere with the compound's activity.

      • Recommendation: Use a consistent and well-defined cell culture medium for all experiments. Be aware that some media components can affect drug stability.[12]

Issue 2: Inconsistent results between replicate experiments.

  • Question: My cell viability results with this compound vary significantly from one experiment to the next. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Cell Passage Number and Health: The physiological state of your cells can impact their response to drug treatment.

      • Recommendation: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

    • Inaccurate Compound Dilutions: Errors in preparing serial dilutions of this compound can lead to variability.

      • Recommendation: Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.

    • Assay-Specific Variability: Some assays are inherently more variable than others.

      • Recommendation: Follow the assay protocols precisely, paying close attention to incubation times and reagent additions. Ensure homogenous mixing of reagents in each well.

Issue 3: Unexpected cytotoxicity in control (DMSO-treated) cells.

  • Question: I am observing a significant decrease in viability in my vehicle control group. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • High DMSO Concentration: DMSO can be toxic to cells at higher concentrations.

      • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and is consistent across all treatment groups, including the untreated control.

    • Cell Sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others.

      • Recommendation: Perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration.

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plate

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13][14]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

2. Calcein-AM Cell Viability Assay

This assay uses a fluorescent dye to measure the membrane integrity of live cells.

  • Materials:

    • Cells of interest

    • 96-well black-walled, clear-bottom cell culture plate

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Calcein-AM stock solution (1-5 mM in DMSO)

    • PBS or other suitable buffer

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

    • After the treatment period, remove the culture medium.

    • Wash the cells gently with PBS.

    • Prepare a working solution of Calcein-AM (typically 1-5 µM) in PBS.

    • Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm using a fluorescence microplate reader.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well cell culture plate

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired duration.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

G cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Cell Survival Cell Survival p-Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Migration Migration p-ERK->Migration This compound This compound This compound->p-c-Met Inhibits

Caption: this compound inhibits c-Met signaling.

G start Start Cell Viability Assay seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat with this compound serial dilutions seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, Calcein-AM) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent read_plate Read plate on microplate reader incubate_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

G issue Unexpected Cell Viability Results high_ic50 High IC50 / No Effect issue->high_ic50 inconsistent_results Inconsistent Results issue->inconsistent_results control_toxicity Control Toxicity issue->control_toxicity check_cmet Check c-Met expression/phosphorylation high_ic50->check_cmet check_compound Verify compound integrity high_ic50->check_compound check_assay Review assay protocol high_ic50->check_assay inconsistent_results->check_assay check_passage Check cell passage and health inconsistent_results->check_passage check_dilutions Verify dilutions inconsistent_results->check_dilutions check_dmso Check DMSO concentration control_toxicity->check_dmso

Caption: Troubleshooting logic for viability issues.

References

Validation & Comparative

A Comparative Analysis of AMG-458 and Other c-Met Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical profiles of AMG-458 and other prominent c-Met inhibitors, including capmatinib, tepotinib, and cabozantinib. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of c-Met inhibitors for laboratory research. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutations, or protein overexpression is implicated in the pathogenesis and progression of numerous cancers.[1][2] Consequently, c-Met has emerged as a significant target for cancer therapy, leading to the development of a range of small molecule inhibitors.

This guide focuses on this compound, a potent and selective c-Met inhibitor, and compares its preclinical attributes to those of other well-characterized c-Met inhibitors: capmatinib and tepotinib, which are highly selective for c-Met, and cabozantinib, a multi-kinase inhibitor that also targets VEGFR2 and other tyrosine kinases.[3][4]

Biochemical Potency and Selectivity

The in vitro potency and selectivity of a kinase inhibitor are critical determinants of its potential efficacy and safety. The following table summarizes the biochemical and cellular potency of this compound, capmatinib, tepotinib, and cabozantinib against the c-Met kinase.

InhibitorTargetAssay TypeIC50 / Ki (nM)Selectivity Highlights
This compound Human c-MetKi1.2~350-fold more selective for c-Met than VEGFR2 in cells.[5]
Mouse c-MetKi2.0
c-Met (PC3 cells)IC5060
c-Met (CT26 cells)IC50120
Capmatinib c-MetIC50 (enzymatic)0.13>10,000-fold selectivity over a large panel of human kinases.[6] Inactive against RONβ, EGFR, and HER-3.[6]
c-Met (cell-based)IC500.3 - 0.7
Tepotinib MET kinaseIC50~1.7Highly selective for MET, tested against over 400 kinases.[7]
Cabozantinib c-MetIC501.3Multi-kinase inhibitor. Also potently inhibits VEGFR2 (IC50 = 0.035 nM), RET (IC50 = 5.2 nM), and KIT (IC50 = 4.6 nM).[8]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of these c-Met inhibitors has been evaluated in various xenograft models of human cancer. The table below presents a summary of their in vivo efficacy. It is important to note that direct comparisons are challenging due to the use of different tumor models, dosing schedules, and endpoint measurements.

InhibitorXenograft ModelDosingKey Findings
This compound U-87 MG (glioblastoma)30 and 100 mg/kg, q.d. or 30 mg/kg, b.i.d., p.o.Significant tumor growth inhibition with no adverse effect on body weight.[5]
NIH3T3/TPR-Met30 and 100 mg/kg, q.d. or 30 mg/kg, b.i.d., p.o.Significant tumor growth inhibition.[5]
Capmatinib EBC-1 (NSCLC, MET amplified)10 mg/kg, b.i.d., p.o.Pronounced tumor regression, even in large established tumors.[9]
HCC827 GR (NSCLC, EGFR mutant, MET amplified)3 mg/kg, q.d., p.o. (in combination with gefitinib)Enhanced anti-tumor efficacy in combination with an EGFR inhibitor.[9]
Tepotinib LU5349 & LU5406 (NSCLC brain metastases, MET amplified)125 mg/kg, q.d., p.o.Pronounced tumor regression, including complete or near-complete regressions in orthotopic brain models.[10]
Cabozantinib TT (medullary thyroid cancer, RET mutant)3, 10, 30, or 60 mg/kg, q.d., p.o.Dose-dependent tumor growth inhibition.[11]
Various patient-derived xenografts (colorectal cancer)30 mg/kg, q.d., p.o.Significant anti-tumor activity and reduction in tumor vascularity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitors in a xenograft model.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Migration_Invasion Migration & Invasion STAT3->Migration_Invasion Inhibitor c-Met Inhibitor (e.g., this compound) Inhibitor->cMet Inhibits Xenograft_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle or c-Met Inhibitor) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis (e.g., Western Blot, IHC) monitoring->endpoint data_analysis Data Analysis and Efficacy Evaluation endpoint->data_analysis

References

Validating Amg-458 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amg-458, a potent and selective c-Met inhibitor, with other alternatives for validating target engagement in cellular assays. Experimental data and detailed methodologies are presented to support the comparison, enabling researchers to make informed decisions for their drug development programs.

This compound is a small molecule inhibitor targeting the c-Met receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Validating the engagement of this compound with its intended target is crucial for understanding its mechanism of action and predicting its therapeutic efficacy. This guide will delve into the cellular methods used for this validation and compare the performance of this compound with other known c-Met inhibitors.

Comparative Performance of c-Met Inhibitors

The efficacy and selectivity of this compound have been benchmarked against other well-characterized c-Met inhibitors, such as Crizotinib and Cabozantinib. The following table summarizes key quantitative data from cellular and biochemical assays.

InhibitorTargetAssay TypeCell LineIC50 / KiSelectivity
This compound c-Met Kinase Inhibition (biochemical) -Ki: 1.2 nM (human), 2.0 nM (mouse) [1]~350-fold vs. VEGFR2 [4][5]
c-Met Phosphorylation (cellular)PC-3IC50: 60.1 nM[6]
c-Met Phosphorylation (cellular)CT26IC50: 120 nM[5]
Crizotinibc-Met, ALKKinase Inhibition (biochemical)-Ki: 4 nM (c-Met)Dual inhibitor
c-Met Phosphorylation (cellular)variousIC50: ~5-20 nM
Cabozantinibc-Met, VEGFR2, RET, KIT, AXL, FLT3Kinase Inhibition (biochemical)-Ki: 1.3 nM (c-Met)Multi-kinase inhibitor
c-Met Phosphorylation (cellular)variousIC50: ~10 nM

Experimental Protocols

Accurate validation of target engagement relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess c-Met inhibition in cells.

c-Met Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Protocol:

  • Cell Culture: Plate cells (e.g., PC-3, A549) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for 2 hours.

  • Ligand Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) at a final concentration of 50 ng/mL for 15 minutes.

  • Cell Lysis: Wash the cells with ice-old phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to a high density and treat them with this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in PBS. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble c-Met in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble c-Met as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Cellular Target Engagement

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Amg458 This compound Amg458->cMet SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Treatment with This compound & HGF Stimulation B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blot) C->D E Antibody Incubation (p-c-Met, total c-Met) D->E F Signal Detection (ECL) E->F G Data Analysis F->G

Caption: Experimental workflow for c-Met phosphorylation Western blot.

CETSA_Workflow A Cell Treatment (this compound vs. Vehicle) B Cell Lysis A->B C Heat Treatment (Temperature Gradient) B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Protein) D->E F Analysis of Soluble c-Met (Western Blot/ELISA) E->F G Generate Melting Curve F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Analysis of AMG 458 Cross-reactivity with other Receptor Tyrosine Kinases (RTKs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) inhibitor, AMG 458, focusing on its cross-reactivity profile. The information herein is intended to support research and development efforts by offering a clear perspective on the selectivity of this compound based on available experimental data.

Introduction to AMG 458

AMG 458 is a potent, orally bioavailable small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention.

Quantitative Analysis of AMG 458 Potency and Selectivity

TargetParameterValue (nM)Notes
Human c-Met Kᵢ1.2Biochemical assay measuring the inhibition constant.[2]
Mouse c-Met Kᵢ2.0Biochemical assay measuring the inhibition constant.[1]
VEGFR2 -~420Estimated from the ~350-fold selectivity compared to human c-Met Ki.[2]
c-Met (in PC3 cells)IC₅₀60Cellular assay measuring the concentration for 50% inhibition of c-Met phosphorylation.[2]
c-Met (in CT26 cells)IC₅₀120Cellular assay measuring the concentration for 50% inhibition of c-Met phosphorylation.[2]

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor selectivity is crucial for interpreting the data. Below is a representative protocol for a biochemical kinase assay to determine the cross-reactivity of an inhibitor like AMG 458 against a panel of RTKs.

Biochemical Kinase Assay for RTK Inhibitor Selectivity Profiling (Radiometric Format)

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., AMG 458) against a panel of purified receptor tyrosine kinases.

2. Materials:

  • Purified recombinant human RTK enzymes.
  • Specific peptide or protein substrates for each kinase.
  • [γ-³³P]ATP (radiolabeled ATP).
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
  • Test compound (AMG 458) serially diluted in DMSO.
  • 96-well or 384-well assay plates.
  • Phosphocellulose filter mats.
  • Scintillation counter.
  • Stop solution (e.g., phosphoric acid).

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of AMG 458 in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a broad concentration range.
  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each AMG 458 dilution to the wells of the assay plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor for the specific kinase (for 100% inhibition).
  • Kinase Reaction Mixture Preparation: For each RTK, prepare a reaction mixture containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding [γ-³³P]ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
  • Stopping the Reaction: Terminate the reaction by adding a stop solution.
  • Substrate Capture: Spot the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
  • Washing: Wash the filter mats multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
  • Detection: Dry the filter mats and measure the amount of incorporated radioactivity in each spot using a scintillation counter.
  • Data Analysis: The radioactive signal is proportional to the kinase activity. Calculate the percent inhibition for each concentration of AMG 458 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and experimental approach, the following diagrams are provided in DOT language.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers a cascade of downstream signaling events that regulate key cellular processes. AMG 458 acts by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation AMG458 AMG 458 AMG458->cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding and inhibited by AMG 458.

Experimental Workflow for RTK Inhibitor Cross-reactivity Screening

The following diagram illustrates a generalized workflow for assessing the selectivity of a kinase inhibitor across a panel of RTKs.

RTK_Inhibitor_Screening_Workflow start Start: Test Compound (e.g., AMG 458) prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound prepare_assay Set up Kinase Assays with Panel of RTKs prepare_compound->prepare_assay run_assay Perform Biochemical Kinase Assay prepare_assay->run_assay detect_signal Detect Kinase Activity (e.g., Radioactivity, Luminescence) run_assay->detect_signal analyze_data Calculate Percent Inhibition and Determine IC50 Values detect_signal->analyze_data compare_selectivity Compare IC50 Values to Determine Selectivity Profile analyze_data->compare_selectivity end End: Cross-reactivity Profile compare_selectivity->end

Caption: A generalized workflow for screening RTK inhibitor cross-reactivity.

Conclusion

AMG 458 is a highly potent inhibitor of the c-Met receptor tyrosine kinase. The available data demonstrates significant selectivity for c-Met over VEGFR2. While a comprehensive public kinome-wide cross-reactivity dataset is not available, the provided information and representative experimental protocol offer a solid foundation for researchers to understand and further investigate the selectivity profile of AMG 458. For definitive and broad selectivity profiling, conducting or commissioning a comprehensive kinase panel screen is recommended.

References

Benchmarking AMG-458 Against Next-Generation c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of malignancies, has become a critical target in oncology drug development. This guide provides an objective comparison of AMG-458, an early selective c-Met inhibitor, with the next-generation inhibitors capmatinib, tepotinib, and savolitinib. We present supporting preclinical and clinical data to benchmark their performance, alongside detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows.

Introduction to c-Met Inhibition

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as proliferation, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway, through mechanisms like gene amplification, mutations (such as exon 14 skipping), or protein overexpression, is a known driver of tumorigenesis and metastasis in various cancers. This has led to the development of targeted therapies aimed at inhibiting c-Met activity.

This guide focuses on a comparative analysis of four key c-Met inhibitors:

  • This compound: A potent and selective, orally bioavailable c-Met inhibitor.[2][3]

  • Capmatinib (Tabrecta®): A highly selective MET tyrosine kinase inhibitor approved for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[4]

  • Tepotinib (Tepmetko®): A potent and highly selective oral MET kinase inhibitor also approved for metastatic NSCLC with MET exon 14 skipping mutations.[5]

  • Savolitinib (Orpathys®): A potent and highly selective oral MET tyrosine kinase inhibitor conditionally approved in China for NSCLC with MET exon 14 skipping alterations.[6][7]

Preclinical Performance: Potency and Selectivity

The preclinical activity of a targeted inhibitor is a key indicator of its potential therapeutic efficacy. Here, we compare the in vitro potency and selectivity of this compound against the next-generation c-Met inhibitors.

InhibitorTargetPotency (IC50/Ki)SelectivityReference
This compound c-Met (human)Ki: 1.2 nM~350-fold more selective for c-Met than VEGFR2.[1][1][2]
c-Met mutants (H1094R, V1092I, D1228H)Ki: 0.5 - 2.2 nM[3]
c-Met phosphorylation (PC3 cells)IC50: 60 nM[2]
c-Met phosphorylation (CT26 cells)IC50: 120 nM[2]
Capmatinib c-Met (cell-free)IC50: 0.13 nMOver 10,000-fold more selective for c-Met over a large panel of human kinases.[8] Inactive against RONβ, EGFR, and HER-3.[9][8][9][10]
Tepotinib c-MetIC50: 4 nM>200-fold more selective for c-Met than IRAK4, TrkA, Axl, IRAK1, and Mer.[11] >1,000-fold selectivity for c-Met over 236 of 241 kinases tested.[12][11][12]
MET Kinase ActivityIC50: 1.7 - 1.8 nM[13]
Savolitinib c-MetIC50: 5 nMHighly selective for c-Met over 274 other kinases.[14][14]
p-MetIC50: 3 nM[14]

Clinical Efficacy: A Snapshot of Performance in NSCLC

While direct head-to-head clinical trials are limited, data from separate studies in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations provide insights into the clinical activity of the next-generation inhibitors. Clinical data for this compound is primarily from early-phase trials in a broader range of solid tumors.

InhibitorTrial (Phase)Patient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)Reference
Capmatinib GEOMETRY mono-1 (Phase II)Treatment-naïve NSCLC with METex1468%21.4 months[15][16]
Previously treated NSCLC with METex1444%16.8 months[15][16]
Tepotinib VISION (Phase II)Treatment-naïve NSCLC with METex1457.3%19.6 months (across all patients)[17][18]
Previously treated NSCLC with METex1445.0%[19]
Savolitinib Phase II (China)Treatment-naïve NSCLC with METex14Not specifically reported10.9 months[20][21]
Previously treated NSCLC with METex1419.4 months[20][21]
All patients with METex1412.5 months[20][21][22]

Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and methodologies.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental methodologies, the following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitor efficacy.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway.

Experimental_Workflow cluster_assays In Vitro Efficacy Assessment start Start: Cancer Cell Lines (e.g., MET-amplified, METex14) treatment Treatment with c-Met Inhibitors (this compound, Capmatinib, Tepotinib, Savolitinib) start->treatment proliferation Cell Proliferation Assay (MTS) treatment->proliferation survival Clonogenic Survival Assay treatment->survival signaling Western Blot for p-Met treatment->signaling data_analysis Data Analysis and Comparison proliferation->data_analysis survival->data_analysis signaling->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow.

Detailed Experimental Protocols

Cell Proliferation Assay (MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • c-Met inhibitors (this compound, Capmatinib, Tepotinib, Savolitinib)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • The following day, treat the cells with a serial dilution of the c-Met inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, a measure of long-term cell survival and reproductive integrity.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • c-Met inhibitors

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the c-Met inhibitors.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot for Phospho-Met (p-Met)

This technique is used to detect the phosphorylation status of the c-Met receptor, a direct indicator of its activation.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Met, anti-total-Met, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and treat with c-Met inhibitors for the desired time.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Met overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Met and a loading control (e.g., actin) to normalize the p-Met signal.

Conclusion

The landscape of c-Met targeted therapy has evolved significantly with the advent of next-generation inhibitors. While this compound demonstrated early promise as a potent and selective c-Met inhibitor, the newer agents—capmatinib, tepotinib, and savolitinib—have shown remarkable clinical efficacy, particularly in NSCLC patients with MET exon 14 skipping mutations, leading to their regulatory approval.

This guide provides a framework for the comparative evaluation of these inhibitors. The presented preclinical data highlights the high potency and selectivity of the next-generation compounds. The clinical data, although not from direct comparative trials, suggests substantial anti-tumor activity for capmatinib, tepotinib, and savolitinib in their approved indications. The detailed experimental protocols offer standardized methods for researchers to conduct their own comparative studies and further elucidate the nuances of these important therapeutic agents. As the field continues to advance, such objective comparisons will be crucial for optimizing patient selection and treatment strategies in c-Met driven cancers.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-458: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AMG-458 are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe management of this compound, a potent c-Met inhibitor, from handling to disposal. While specific ecological impact data for this compound is not currently available, adherence to general best practices for chemical waste management is crucial.

Immediate Safety and Handling Protocols

When working with this compound, it is imperative to follow standard laboratory safety procedures to minimize exposure and risk. The following personal protective equipment (PPE) and first-aid measures are recommended.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Impervious, flame-resistant clothing should be worn.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected area.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[1]

  • If Swallowed: Rinse the mouth with water.[1]

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1]

Chemical and Physical Properties of this compound

A comprehensive understanding of the compound's properties is essential for its safe handling and for anticipating its behavior in various experimental and disposal scenarios.

PropertyValue
CAS Number 913376-83-7
Molecular Formula C₃₀H₂₉N₅O₅
Molecular Weight 539.58 g/mol [2]
Appearance Solid
Purity ≥98%[3]
Solubility Soluble in DMSO[3]
Storage Store at -20°C[3][4]
Stability ≥ 4 years at -20°C[3]

This compound Disposal Procedures

Currently, there is no specific data available on the ecotoxicity, persistence, and degradability of this compound.[1] The Safety Data Sheet (SDS) indicates "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates, as well as for its bioaccumulative potential and mobility in soil.[1]

In the absence of specific disposal protocols, this compound waste must be managed as hazardous chemical waste. Researchers must adhere to all applicable federal, state, and local environmental regulations.

General Disposal Guidelines:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Consult a Professional: Engage a licensed and qualified hazardous waste disposal company to handle the collection, transport, and disposal of this compound waste.

  • Do Not Dispose Down the Drain: Due to the lack of aquatic toxicity data, it is crucial to prevent this compound from entering the sewer system or waterways.

  • Follow Institutional Protocols: Adhere to your institution's specific chemical hygiene and waste management plans.

This compound and the c-Met Signaling Pathway

This compound is a potent inhibitor of the c-Met receptor tyrosine kinase.[2][3][4][5][6][7][8] Understanding its mechanism of action provides context for its biological effects. The diagram below illustrates the simplified signaling pathway that is inhibited by this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT STAT cMet->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Functions Cell Proliferation, Survival, Migration mTOR->Cell_Functions Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Functions STAT->Cell_Functions AMG458 This compound AMG458->cMet

Caption: Simplified c-Met signaling pathway inhibited by this compound.

By adhering to these safety and disposal guidelines, laboratory professionals can mitigate risks and ensure the responsible management of this compound throughout its lifecycle in the research and development process.

References

Essential Safety and Operational Guide for Handling AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like AMG-458 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5][6] A summary of its key chemical and physical properties is provided in the table below for easy reference.

PropertyValue
CAS Number 913376-83-7[1][2]
Molecular Formula C₃₀H₂₉N₅O₅[1][2][7]
Molecular Weight 539.58 g/mol [2][4][7]
Appearance Solid[1][3]
Purity ≥98%[1]
Solubility Soluble in DMSO[1][3][5]
Storage Store at -20°C[1][3][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]Protects eyes from splashes or dust.
Skin Protection Wear fire/flame resistant and impervious clothing, such as a lab coat.[8] Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]Protects against inhalation of dust or aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store at -20°C for long-term stability.[1][3][5] Short-term storage at -80°C for 6 months or -20°C for 1 month is also cited for stock solutions.[9]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air.[8]
Skin Contact Take off contaminated clothing immediately.[8] Wash with soap and water.
Eye Contact Rinse with pure water for at least 15 minutes.[8]
Ingestion Rinse mouth with water.[8] Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent material to contain the spill.

  • Clean: Carefully collect the spilled material and absorbent into a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Signaling Pathway of this compound

This compound is a potent inhibitor of c-Met, also known as hepatocyte growth factor receptor (HGFR).[5] The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade involved in cell proliferation, migration, and survival. This compound blocks this signaling by inhibiting the kinase activity of c-Met.

AMG458_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT STAT cMet->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Migration Cell Migration ERK->Migration STAT->Proliferation STAT->Survival AMG458 This compound AMG458->cMet

Caption: this compound inhibits the c-Met signaling pathway.

Experimental Workflow: Handling and Preparation of this compound for In Vitro Assays

This workflow provides a standardized procedure for preparing this compound for use in cell-based assays.

AMG458_In_Vitro_Workflow start Start: Retrieve this compound from -20°C storage weigh Weigh required amount of this compound in a chemical fume hood start->weigh dissolve Dissolve in DMSO to create a high-concentration stock solution weigh->dissolve vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex sterilize Filter-sterilize the stock solution using a 0.22 µm syringe filter vortex->sterilize aliquot Prepare single-use aliquots to avoid freeze-thaw cycles sterilize->aliquot store Store aliquots at -20°C or -80°C aliquot->store dilute Dilute stock solution in cell culture medium to final working concentration store->dilute treat Treat cells with the final working solution dilute->treat end End: Proceed with downstream analysis treat->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-458
Reactant of Route 2
Reactant of Route 2
Amg-458

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.